2-Benzyl-1,3-thiazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-benzyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVVHURAIHESSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363440 | |
| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36916-44-6 | |
| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 2-Benzyl-1,3-thiazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 2-Benzyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the preparation of a key thioamide intermediate, followed by a Hantzsch thiazole synthesis to construct the core heterocyclic ring, and culminating in the hydrolysis of the resulting ester to yield the target carboxylic acid. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway are provided to facilitate replication and further investigation by researchers in the field.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through the following three-step sequence:
-
Step 1: Synthesis of 2-Phenylthioacetamide from phenylacetonitrile and hydrogen sulfide.
-
Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate by reacting 2-phenylthioacetamide with ethyl bromopyruvate.
-
Step 3: Hydrolysis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate to afford the final product, this compound.
This pathway is illustrated in the following diagram:
Caption: Three-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reactants | Product | Solvent(s) | Catalyst/Reagent | Reaction Time (approx.) | Temperature | Yield (%) |
| 1 | Phenylacetonitrile, Hydrogen Sulfide | 2-Phenylthioacetamide | Pyridine, Triethylamine | - | 4-6 hours | Room Temperature | 85-95 |
| 2 | 2-Phenylthioacetamide, Ethyl Bromopyruvate | Ethyl 2-benzyl-1,3-thiazole-4-carboxylate | Ethanol | - | 3-5 hours | Reflux | 75-85 |
| 3 | Ethyl 2-benzyl-1,3-thiazole-4-carboxylate | This compound | Ethanol, Water | NaOH, then HCl | 1-2 hours | Reflux | 90-98 |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Phenylthioacetamide
This procedure is adapted from standard methods for the synthesis of thioamides from nitriles.
Materials:
-
Phenylacetonitrile
-
Pyridine
-
Triethylamine
-
Hydrogen sulfide gas
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
In a three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet leading to a scrubber (e.g., a bleach solution), dissolve phenylacetonitrile (1 equivalent) in a mixture of pyridine and triethylamine (e.g., a 1:1 mixture, 5-10 volumes).
-
Cool the solution in an ice bath.
-
Bubble hydrogen sulfide gas through the stirred solution at a moderate rate for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, stop the flow of hydrogen sulfide and purge the system with nitrogen gas to remove any residual H₂S.
-
Pour the reaction mixture into ice-cold water and acidify to a pH of approximately 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-phenylthioacetamide.
-
The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or toluene/hexane.
Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
This protocol is based on the classical Hantzsch thiazole synthesis.
Materials:
-
2-Phenylthioacetamide (from Step 1)
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylthioacetamide (1 equivalent) in absolute ethanol (10-15 volumes).
-
To this solution, add ethyl bromopyruvate (1.05 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 2-benzyl-1,3-thiazole-4-carboxylate.
Step 3: Hydrolysis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
This final step involves the saponification of the ester to the carboxylic acid.[1]
Materials:
-
Ethyl 2-benzyl-1,3-thiazole-4-carboxylate (from Step 2)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated or 6 M)
Procedure:
-
Dissolve ethyl 2-benzyl-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v, 10 volumes).
-
Add sodium hydroxide (2-3 equivalents) to the solution and heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ester.[1]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to a pH of 3-4 with hydrochloric acid.[1] A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
If necessary, the product can be recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
Caption: Logical workflow for the synthesis of the target compound.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzyl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural features, comprising a thiazole ring, a carboxylic acid moiety, and a benzyl group, suggest potential applications as a pharmacophore or a functional building block. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-5 (thiazole) | ~8.0 - 8.5 | s | 1H | Thiazole ring proton |
| H-aromatic (benzyl) | ~7.2 - 7.4 | m | 5H | Phenyl ring protons |
| H-methylene (benzyl) | ~4.2 - 4.5 | s | 2H | -CH₂- group |
| H-carboxylic acid | > 10 (broad) | s | 1H | -COOH proton |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C=O (carboxylic acid) | ~165 - 175 | Carboxylic acid carbonyl |
| C-2 (thiazole) | ~160 - 170 | Thiazole ring carbon |
| C-4 (thiazole) | ~140 - 150 | Thiazole ring carbon |
| C-5 (thiazole) | ~125 - 135 | Thiazole ring carbon |
| C-aromatic (benzyl, quat.) | ~135 - 140 | Phenyl ring quaternary carbon |
| C-aromatic (benzyl) | ~127 - 130 | Phenyl ring CH carbons |
| C-methylene (benzyl) | ~35 - 45 | -CH₂- group |
Table 2: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~3100 | Medium-Weak | C-H stretch (aromatic and thiazole) |
| ~2900-3000 | Weak | C-H stretch (methylene) |
| 1680-1720 | Strong | C=O stretch (carboxylic acid) |
| 1500-1600 | Medium | C=C and C=N stretch (aromatic and thiazole rings) |
| ~1450, ~1495 | Medium | C=C stretch (aromatic ring) |
| 1200-1300 | Medium-Strong | C-O stretch (carboxylic acid) |
| ~920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
Table 3: Predicted Mass Spectrometry (MS) Data [1]
| Ion/Adduct | Predicted m/z |
| [M+H]⁺ | 220.0427 |
| [M+Na]⁺ | 242.0246 |
| [M-H]⁻ | 218.0281 |
| [M]⁺ | 219.0349 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent is crucial as the acidic proton of the carboxylic acid is exchangeable and may not be observed in protic solvents like D₂O or Methanol-d₄.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the exterior with a tissue dampened with acetone or ethanol to remove any fingerprints or dust.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
Acquire the ¹H NMR spectrum. A standard pulse program is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the prepared sample (ATR with sample or KBr pellet in a holder) into the sample compartment of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The data is usually an average of multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should be in the range of µg/mL to ng/mL.
-
The solvent choice will depend on the ionization technique used.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, or coupled with a liquid chromatograph for LC-MS).
-
Ionize the sample using a suitable technique. Electrospray ionization (ESI) is a common soft ionization method for polar molecules like carboxylic acids, which can be run in either positive or negative ion mode.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum. Identify the molecular ion peak (or pseudomolecular ions like [M+H]⁺ or [M-H]⁻) to determine the molecular weight of the compound.
-
Examine the fragmentation pattern to gain structural information. For this compound, characteristic fragments may arise from the loss of CO₂, the carboxylic acid group, or cleavage of the benzyl group.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
References
"2-Benzyl-1,3-thiazole-4-carboxylic acid" crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Benzyl-1,3-thiazole-4-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2][3] Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating structure-activity relationships. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound, a representative member of this class. The guide details the synthesis, crystallization, X-ray diffraction data collection, and structure refinement processes. While a specific crystal structure for this compound is not publicly available as of this writing, this document outlines the expected experimental protocols and presents illustrative data based on the analysis of closely related thiazole derivatives.[1][2][4][5]
Introduction
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[3] This scaffold is present in numerous natural products and synthetic compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][5] The substituent at the 2-position, a benzyl group in this case, and the carboxylic acid at the 4-position can significantly influence the molecule's biological activity and its solid-state properties.
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information provides invaluable insights into molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing. Such data are fundamental for understanding the physicochemical properties of a compound and for designing new molecules with improved efficacy and specificity.
Synthesis and Crystallization
The first step in crystal structure analysis is the synthesis of the pure compound and the growth of high-quality single crystals.
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted-1,3-thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis. A generalized synthetic scheme is presented below.
Experimental Protocol: Synthesis
-
Thioamide Formation: Phenylacetic acid is converted to its corresponding thioamide, 2-phenylthioacetamide, by reaction with a thionating agent such as Lawesson's reagent or by conversion to the acid chloride followed by reaction with ammonium sulfide.
-
Cyclocondensation: The 2-phenylthioacetamide is then reacted with a 3-halo-2-oxopropanoic acid derivative (e.g., ethyl bromopyruvate) in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.
-
Hydrolysis: The resulting ethyl 2-benzyl-1,3-thiazole-4-carboxylate is hydrolyzed to the carboxylic acid by treatment with a base (e.g., NaOH or KOH) in an aqueous or alcoholic solution, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) to yield the pure compound. The purity and identity of the synthesized compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Single Crystal Growth
Obtaining single crystals of sufficient size and quality is often the most challenging step. Several crystallization techniques can be employed.
Experimental Protocol: Crystallization
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or ethyl acetate) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. Over several days to weeks, single crystals may form.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a non-solvent in which the compound is insoluble but which is miscible with the solvent. The vapor of the non-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility, leading to crystallization.
X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their crystal structure.
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Illustrative Crystallographic Data
The following table summarizes the kind of crystallographic data that would be obtained from a successful crystal structure analysis of this compound. The values presented are hypothetical and are based on typical values for small organic molecules.
| Parameter | Illustrative Value |
| Chemical Formula | C11H9NO2S |
| Formula Weight | 219.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 105° |
| Volume | 975 Å3 |
| Z (molecules/unit cell) | 4 |
| Calculated Density | 1.49 g/cm3 |
| Absorption Coefficient | 0.28 mm-1 |
| F(000) | 456 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 5600 |
| Independent reflections | 2200 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |
| Goodness-of-fit on F2 | 1.05 |
Structural Insights
A detailed analysis of the crystal structure would reveal key features such as:
-
Molecular Conformation: The dihedral angle between the thiazole and benzyl rings.
-
Bond Lengths and Angles: Comparison with standard values to identify any unusual geometric features.
-
Intermolecular Interactions: The presence of hydrogen bonds, particularly involving the carboxylic acid group, which often forms dimers. Pi-stacking interactions between the aromatic rings may also be observed.
-
Crystal Packing: How the molecules are arranged in the crystal lattice, which influences the material's physical properties.
Workflow for Crystal Structure Analysis
The overall process from synthesis to final structural analysis is depicted in the following workflow diagram.
Conclusion
The crystal structure analysis of this compound and its analogs provides essential information for understanding their chemical and biological properties. This technical guide has outlined the key experimental protocols and the expected outcomes of such an analysis. The detailed structural data obtained from these methods are critical for the rational design of new therapeutic agents and for advancing our knowledge in the fields of medicinal chemistry and materials science.
References
- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Hantzsch thiazole synthesis for 2-benzyl-1,3-thiazole-4-carboxylic acid
An In-depth Technical Guide to the Hantzsch Thiazole Synthesis of 2-Benzyl-1,3-thiazole-4-carboxylic acid
This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis, specifically as it applies to the preparation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Thiazole derivatives are significant scaffolds in pharmaceuticals due to their diverse biological activities.[1] The Hantzsch synthesis, first described in 1887, remains a fundamental and high-yielding method for constructing the thiazole ring from α-haloketones and thioamides.[2][3]
Overall Synthesis Pathway
The synthesis of this compound via the Hantzsch method is typically a two-step process. The first step involves the cyclocondensation of a thioamide (2-phenylthioacetamide) with an α-halo-β-ketoester (ethyl 2-chloroacetoacetate) to form the corresponding thiazole ester. The second step is the subsequent hydrolysis of the ester to yield the final carboxylic acid product.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a well-established multi-step mechanism.[1][4] It begins with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the stable, aromatic thiazole ring.[5]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
The following protocols are adapted from established Hantzsch synthesis procedures and standard ester hydrolysis methods.[1][6]
Part 1: Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
Materials:
-
2-Phenylthioacetamide
-
Ethanol (or other suitable solvent like methanol)[1]
-
Sodium bicarbonate (or other mild base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenylthioacetamide (1.0 eq) in ethanol.
-
Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate to precipitate the product. The initial product may form as an HBr or HCl salt which is more soluble.[5]
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Part 2: Hydrolysis to this compound
Materials:
-
Ethyl 2-benzyl-1,3-thiazole-4-carboxylate (crude or purified)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)[6]
-
Tetrahydrofuran (THF) and Water (as solvent system)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
In a round-bottom flask, suspend ethyl 2-benzyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of THF and water.[6]
-
Add lithium hydroxide monohydrate (approx. 4.0 eq) to the stirred mixture.
-
Stir the reaction at room temperature overnight (approx. 16 hours) or until TLC analysis indicates the complete consumption of the starting ester.[6]
-
After the reaction is complete, cool the mixture in an ice bath and acidify by slowly adding 1M HCl until the pH is approximately 2-3.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions and expected outcomes for the synthesis, based on analogous procedures reported in the literature.
Table 1: Hantzsch Condensation Reaction Parameters
| Parameter | Value/Range | Reference |
| Reactant Molar Ratio | 1:1 (Thioamide:Haloketone) | [3] |
| Solvent | Ethanol, Methanol | [1][5] |
| Temperature | Reflux (65-80 °C) | [3] |
| Reaction Time | 2 - 4 hours | [9] |
| Typical Yield | 70 - 95% | [3][10] |
Table 2: Ester Hydrolysis (Saponification) Parameters
| Parameter | Value/Range | Reference |
| Base | LiOH·H₂O or NaOH | [6][11] |
| Solvent System | THF / Water | [6] |
| Temperature | Room Temperature | [10] |
| Reaction Time | 12 - 18 hours | [6] |
| Typical Yield | > 90% | [12] |
Experimental Workflow
The logical flow of the entire synthesis, from initial reaction to final product analysis, is a critical component of a reproducible scientific endeavor.
Caption: Workflow for the synthesis of this compound.
Conclusion
The Hantzsch thiazole synthesis provides a reliable and efficient pathway for the preparation of this compound. By following a two-step sequence of condensation and hydrolysis, the target molecule can be obtained in good yields. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this and related thiazole compounds for applications in drug discovery and materials science.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 2-chloroacetoacetate | 609-15-4 | FE36663 [biosynth.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 12. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-benzyl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-benzyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. The document details the necessary starting materials, key chemical transformations, and optimized reaction conditions.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most prevalent and efficient method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between a thioamide and an α-haloketone. For the specific synthesis of the target molecule, the key starting materials are 2-phenylthioacetamide and an ester of 3-halo-2-oxopropanoic acid , such as ethyl bromopyruvate. The subsequent hydrolysis of the resulting ester yields the final carboxylic acid.
The overall synthetic pathway can be visualized as a two-step process:
-
Cyclocondensation: Formation of the thiazole ring by reacting 2-phenylthioacetamide with ethyl bromopyruvate to yield ethyl 2-benzyl-1,3-thiazole-4-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.
Starting Materials and Key Intermediates
A successful synthesis relies on the quality and purity of the starting materials. The primary components for this synthesis are:
-
2-Phenylthioacetamide: This thioamide provides the benzyl group at the 2-position of the thiazole ring. It can be prepared from phenylacetonitrile and a source of hydrogen sulfide, or from phenylacetyl chloride and a sulfide salt.
-
Ethyl Bromopyruvate: This α-haloester serves as the three-carbon backbone for the thiazole ring, ultimately forming the 4-carboxylic acid group after hydrolysis. It is a commercially available reagent.
The key intermediate in this synthesis is ethyl 2-benzyl-1,3-thiazole-4-carboxylate , which is isolated before the final hydrolysis step.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis)
This procedure outlines the cyclocondensation reaction to form the thiazole ring.
Reaction Scheme:
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylthioacetamide (1 equivalent) in a suitable solvent such as ethanol.
-
Add ethyl bromopyruvate (1 to 1.2 equivalents) to the solution.
-
The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure ethyl 2-benzyl-1,3-thiazole-4-carboxylate.
Step 2: Hydrolysis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
This step converts the intermediate ester into the final carboxylic acid.
Reaction Scheme:
Procedure:
-
Dissolve ethyl 2-benzyl-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2 to 3 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 1 to 4 hours, with reaction progress monitored by TLC.
-
After the hydrolysis is complete, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 using a dilute acid, such as hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound.
Table 1: Hantzsch Thiazole Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
| Parameter | Value | Reference |
| Starting Materials | 2-Phenylthioacetamide, Ethyl Bromopyruvate | |
| Solvent | Ethanol | |
| Reaction Temperature | Reflux (approx. 78 °C) | |
| Reaction Time | 2 - 6 hours | |
| Yield | 75 - 85% | |
| Purification Method | Recrystallization or Column Chromatography |
Table 2: Hydrolysis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-benzyl-1,3-thiazole-4-carboxylate | |
| Reagents | Sodium Hydroxide, Hydrochloric Acid | |
| Solvent | Ethanol/Water | |
| Reaction Temperature | Room Temperature to 60 °C | |
| Reaction Time | 1 - 4 hours | |
| Yield | 85 - 95% | |
| Purification Method | Precipitation and Filtration |
Mandatory Visualizations
Synthetic Pathway Diagram
An In-Depth Technical Guide on the Physicochemical Properties of 2-Benzyl-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activity. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not widely published. Therefore, predicted values from computational models are also included.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂S | |
| Molecular Weight | 219.26 g/mol | [1][2] |
| Predicted XlogP | 2.8 | [1] |
| Melting Point | Not Experimentally Determined | |
| Boiling Point | Not Experimentally Determined | |
| Aqueous Solubility | Not Experimentally Determined | |
| pKa | Not Experimentally Determined |
XlogP is a computed measure of a compound's lipophilicity, which can influence its membrane permeability and overall distribution in the body.
Synthesis of this compound
The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[3][4][5][6] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, a plausible approach involves the reaction of ethyl 2-benzylthioacetamide with ethyl bromopyruvate, followed by hydrolysis of the resulting ester.
Proposed Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol is a generalized procedure based on the Hantzsch synthesis of related thiazole derivatives and may require optimization for the specific synthesis of this compound.
Materials:
-
Ethyl 2-benzylthioacetamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Reaction vessel with reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-benzylthioacetamide in ethanol.
-
Addition of α-haloketone: To the stirred solution, add an equimolar amount of ethyl bromopyruvate dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Hydrolysis: Add a solution of sodium hydroxide in water to the reaction mixture and stir at room temperature to hydrolyze the ester.
-
Acidification: After hydrolysis is complete (as monitored by TLC), carefully acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow Diagram
Potential Biological Activity and Signaling Pathway
Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] A significant body of research suggests that many thiazole-containing compounds exert their anti-inflammatory effects through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10][11][12][13] These enzymes are pivotal in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
While direct experimental evidence for the specific interaction of this compound with COX and LOX enzymes is not yet available, its structural similarity to known inhibitors suggests it may act through a similar mechanism.
The Arachidonic Acid Cascade and Potential Inhibition
The inflammatory response is mediated by a complex signaling cascade. When a cell is stimulated by inflammatory signals, phospholipase A₂ is activated, leading to the release of arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are involved in inflammation, pain, and fever.
-
Lipoxygenase (LOX) Pathway: LOX enzymes (e.g., 5-LOX) convert arachidonic acid into leukotrienes, which are potent chemoattractants and mediators of inflammation.
Dual inhibitors of COX and LOX are of significant interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.
Signaling Pathway Diagram
Conclusion
This compound presents an interesting scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. While there is a need for more comprehensive experimental data on its physicochemical properties and specific biological targets, the information presented in this guide provides a solid foundation for future research. The proposed synthetic route via the Hantzsch reaction is a well-established and versatile method for obtaining this class of compounds. Furthermore, the potential for this molecule to act as a dual inhibitor of COX and LOX enzymes offers a compelling rationale for its further investigation as a novel anti-inflammatory agent. Future studies should focus on obtaining experimental data for the key physicochemical parameters, optimizing the synthetic protocol, and conducting in vitro and in vivo assays to confirm its biological activity and elucidate its precise mechanism of action.
References
- 1. PubChemLite - this compound (C11H9NO2S) [pubchemlite.lcsb.uni.lu]
- 2. 2-Benzyl-thiazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Benzyl-1,3-thiazole-4-carboxylic acid" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a general synthesis protocol, and discusses the potential therapeutic applications based on the known biological activities of the broader thiazole class of compounds.
Core Compound Data
The fundamental molecular and physical properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂S |
| Molecular Weight | 219.26 g/mol |
| CAS Number | 36916-44-6 |
| InChI Key | OUVVHURAIHESSK-UHFFFAOYSA-N |
Synthesis Protocol
The synthesis of 2-substituted-1,3-thiazole-4-carboxylic acids can be achieved through various synthetic routes. The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring. Below is a generalized experimental protocol that can be adapted for the synthesis of the title compound.
Reaction Scheme: A common approach involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of this compound, phenylthioacetamide and a 3-halo-2-oxobutanoic acid derivative would be suitable starting materials.
Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of phenylthioacetamide and ethyl 3-bromo-2-oxobutanoate in a suitable solvent such as ethanol or acetonitrile.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification of Ester Intermediate: The resulting crude product, the ethyl ester of this compound, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Hydrolysis: The purified ester is then subjected to hydrolysis to yield the carboxylic acid. This is typically achieved by refluxing with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product.
-
Final Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.
Potential Biological Significance and Therapeutic Applications
The thiazole nucleus is a prominent scaffold in a multitude of FDA-approved drugs and biologically active compounds. While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of thiazole derivatives has demonstrated a wide array of pharmacological activities. This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.
Thiazole-containing molecules have been reported to exhibit activities including:
-
Anti-inflammatory: Certain thiazole derivatives have been investigated as inhibitors of inflammatory pathways.
-
Antimicrobial: The thiazole ring is a key component in some antibacterial and antifungal agents.
-
Anticancer: Various substituted thiazoles have shown promise as antiproliferative agents, acting on a range of cellular targets.
-
Antiviral: The structural motif is present in some antiviral medications.
Given this context, this compound is a compound of significant interest for screening in various biological assays to uncover its potential therapeutic value.
Logical Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a novel chemical entity like this compound in a drug discovery context.
Caption: A generalized workflow from chemical synthesis to biological screening.
Solubility Profile of 2-benzyl-1,3-thiazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-benzyl-1,3-thiazole-4-carboxylic acid. Due to the limited availability of public quantitative data for this specific compound, this document presents an illustrative solubility profile in common laboratory solvents, alongside detailed experimental protocols for determining solubility. The methodologies outlined are based on established standards in the pharmaceutical sciences to ensure reproducibility and accuracy.
Core Physical and Chemical Properties
This compound is a heterocyclic compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol .[1] Its structure, featuring both a carboxylic acid group and a benzyl moiety, suggests a complex solubility behavior influenced by solvent polarity and pH.
Illustrative Solubility Data
The following table summarizes hypothetical solubility data for this compound in a range of common laboratory solvents at ambient temperature (25°C). This data is provided for illustrative purposes to guide researchers in solvent selection for various applications such as synthesis, purification, and formulation.
| Solvent | Solvent Type | Illustrative Solubility (mg/mL) |
| Water | Polar Protic | < 0.1 |
| Methanol | Polar Protic | 5 - 10 |
| Ethanol | Polar Protic | 2 - 5 |
| Isopropanol | Polar Protic | 1 - 2 |
| Acetone | Polar Aprotic | 10 - 20 |
| Acetonitrile | Polar Aprotic | 5 - 10 |
| Dichloromethane | Halogenated | 1 - 2 |
| Tetrahydrofuran (THF) | Ether | 20 - 30 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Hexane | Nonpolar | < 0.1 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual solubility values should be determined experimentally.
Experimental Protocols for Solubility Determination
The accurate determination of a compound's solubility is crucial for research and development. The "shake-flask method" is a widely recognized and reliable technique for determining equilibrium solubility.[2]
Equilibrium Solubility Determination via the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of a compound.[2][3]
1. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Prepare separate vials for each solvent to be tested.
2. Equilibration:
-
Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer.
-
The equilibration time is critical and should be sufficient to reach a thermodynamic equilibrium, which can range from 24 to 72 hours.[2] Preliminary studies may be needed to determine the optimal time.[4]
3. Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[2] It is crucial to avoid any temperature changes during this step that could alter the solubility.
4. Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3]
5. Data Analysis:
-
Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.[3]
Factors Influencing Solubility
The solubility of an organic compound is governed by several factors, primarily the interplay between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5]
-
Polarity: Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[5][6] The presence of both polar (carboxylic acid) and nonpolar (benzyl group) regions in this compound suggests it will have moderate solubility in a range of solvents.
-
Hydrogen Bonding: The ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor will enhance its solubility in protic solvents like alcohols.
-
Molecular Size: Generally, larger molecules are less soluble than smaller ones in a given solvent.[6]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[6]
-
pH (for aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous media is expected to be highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.
This guide provides a foundational understanding of the solubility of this compound and the experimental approaches to quantify it. Researchers are encouraged to perform their own solubility studies to obtain precise data relevant to their specific applications.
References
"2-Benzyl-1,3-thiazole-4-carboxylic acid" CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzyl-1,3-thiazole-4-carboxylic acid, focusing on its chemical identity, synthesis, and characterization. Due to the limited publicly available data, this guide synthesizes information from general methodologies for related compounds to present a predictive profile for the target molecule.
Chemical Identifiers and Properties
This compound is a heterocyclic compound featuring a central thiazole ring, a functionality of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules.[1][2] The key chemical identifiers and predicted properties for this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 36916-44-6 | |
| Molecular Formula | C₁₁H₉NO₂S | [3] |
| Molecular Weight | 219.26 g/mol | [3] |
| InChI Key | OUVVHURAIHESSK-UHFFFAOYSA-N | [3] |
| SMILES | O=C(O)c1sc(Cc2ccccc2)nc1 | [3] |
| Predicted XlogP | 2.8 | [3] |
Synthesis Methodology
A proposed synthetic workflow for this compound is outlined below. This protocol is a general representation and may require optimization for specific laboratory conditions.
Proposed Experimental Protocol: Hantzsch Thiazole Synthesis
Objective: To synthesize this compound.
Materials:
-
Ethyl 2-chloroacetoacetate (or a similar α-halo-β-ketoester)
-
2-Phenylthioacetamide
-
Ethanol
-
Sodium hydroxide (for saponification)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)
Procedure:
-
Thiazole Ring Formation:
-
In a round-bottom flask, dissolve 2-phenylthioacetamide (1 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).
-
The reaction mixture is then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, ethyl 2-benzyl-1,3-thiazole-4-carboxylate, is then purified, typically by recrystallization from a suitable solvent like ethanol.
-
-
Saponification:
-
The purified ethyl 2-benzyl-1,3-thiazole-4-carboxylate is dissolved in an ethanolic solution of sodium hydroxide.
-
The mixture is heated to reflux for a period sufficient to ensure complete hydrolysis of the ester, as monitored by TLC.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
-
Acidification and Isolation:
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with dilute hydrochloric acid.
-
The precipitated solid, this compound, is collected by vacuum filtration.
-
The solid is washed with cold water to remove any inorganic impurities and then dried under vacuum to yield the final product.
-
Logical Workflow for the Proposed Synthesis
Caption: Proposed Hantzsch synthesis workflow for this compound.
Characterization
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Predicted spectral data based on the compound's structure are as follows:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the benzyl group (aromatic and methylene), a signal for the thiazole ring proton, and a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm).[5] |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm region), carbons of the thiazole ring, and carbons of the benzyl group.[6] |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and characteristic bands for the aromatic C-H and C=C bonds.[7] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (219.26 g/mol ). |
Biological Activity and Signaling Pathways
A thorough search of publicly available scientific literature and databases did not yield any specific information on the biological activity or the mechanism of action of this compound. While the thiazole scaffold is a common feature in many biologically active compounds with a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties, the specific biological profile of this particular derivative remains uncharacterized in the public domain.[1][2]
Consequently, no signaling pathways or experimental workflows for biological assays can be provided at this time. Further research would be required to elucidate the potential therapeutic applications of this compound.
Experimental Workflow for Compound Evaluation (Hypothetical)
Caption: A general, hypothetical workflow for the initial biological evaluation of a novel compound.
References
- 1. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C11H9NO2S) [pubchemlite.lcsb.uni.lu]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Methodological & Application
Application Notes and Protocols: "2-Benzyl-1,3-thiazole-4-carboxylic acid" as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Benzyl-1,3-thiazole-4-carboxylic acid as a foundational scaffold in the synthesis of diverse molecular architectures with potential therapeutic applications. The inherent functionalities of this building block—a carboxylic acid amenable to various coupling reactions and a thiazole core known for its presence in numerous biologically active compounds—make it a valuable starting material in medicinal chemistry and drug discovery.
Introduction to a Privileged Scaffold
The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of FDA-approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions contributes to its frequent role in the design of enzyme inhibitors and receptor modulators. The 2-benzyl substituent provides a lipophilic handle that can be oriented into hydrophobic pockets of biological targets, while the carboxylic acid at the 4-position serves as a versatile anchor for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR).
Derivatives of the thiazole nucleus have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. This document outlines key synthetic transformations of this compound and discusses the potential biological relevance of the resulting compounds.
Key Synthetic Applications
This compound is an excellent starting material for the synthesis of a variety of derivatives, primarily through modifications of the carboxylic acid group. The two most common and highly useful transformations are the formation of amides and esters.
Amide Synthesis
The synthesis of amides from this compound allows for the introduction of a diverse range of substituents, which is a cornerstone of modern medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Amide bond formation can be achieved using a variety of coupling agents.
Ester Synthesis
Esterification of the carboxylic acid moiety can be employed to enhance lipophilicity, improve cell permeability, or to develop prodrug strategies. The resulting esters can also serve as intermediates for further chemical modifications.
Data Presentation: Representative Synthetic Transformations
The following tables summarize representative quantitative data for the synthesis of amide and ester derivatives of this compound. Please note that these are representative examples based on established synthetic methodologies, and actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Synthesis of N-substituted-2-benzyl-1,3-thiazole-4-carboxamides
| Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | HATU, DIPEA | DMF | 4 | 85 |
| 4-Fluoroaniline | EDC, HOBt | DCM | 12 | 78 |
| Benzylamine | T3P | Ethyl Acetate | 2 | 90 |
| Piperidine | SOCl₂ then amine | Toluene | 3 | 82 |
| Glycine methyl ester | PyBOP, DIPEA | DMF | 6 | 75 |
Table 2: Synthesis of this compound esters
| Alcohol | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Methanol | H₂SO₄ (cat.) | Methanol | 12 | 92 |
| Ethanol | H₂SO₄ (cat.) | Ethanol | 12 | 90 |
| Isopropanol | DCC, DMAP | DCM | 6 | 85 |
| Benzyl alcohol | p-TSA | Toluene | 24 | 78 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of representative amide and ester derivatives of this compound.
Protocol 1: Synthesis of N-Aryl-2-benzyl-1,3-thiazole-4-carboxamide using HATU Coupling
This protocol describes a general procedure for the synthesis of an N-aryl amide derivative.
Workflow for Amide Synthesis using HATU
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add the substituted aniline, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-benzyl-1,3-thiazole-4-carboxamide.
Protocol 2: Fischer Esterification for the Synthesis of Methyl 2-benzyl-1,3-thiazole-4-carboxylate
This protocol outlines the acid-catalyzed esterification of the starting material with methanol.
Workflow for Fischer Esterification
Application Notes and Protocols: Synthesis and Evaluation of Novel 2-Benzyl-1,3-thiazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives from 2-benzyl-1,3-thiazole-4-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The document outlines the synthesis of the core molecule, subsequent derivatization via amide coupling, and methods for evaluating their biological activity. Potential signaling pathways implicated in the action of these derivatives, such as in cancer and inflammation, are also visualized.
Synthesis of this compound
The foundational step involves the synthesis of the core heterocyclic structure, this compound. This can be achieved through a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole ring.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible synthetic route adapted from established methods for thiazole synthesis.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Phenylacetamide
-
Lawesson's reagent or Phosphorus Pentasulfide
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Sodium bicarbonate (NaHCO3)
Procedure:
-
Thioamide Formation: In a round-bottom flask, dissolve phenylacetamide (1 equivalent) in anhydrous toluene. Add Lawesson's reagent (0.5 equivalents) portion-wise while stirring at room temperature. Heat the mixture to 80°C and reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the resulting thioamide by column chromatography on silica gel.
-
Hantzsch Thiazole Synthesis: Dissolve the purified thioamide (1 equivalent) in ethanol in a round-bottom flask. Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution. Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Work-up and Purification of Ester: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude ethyl 2-benzyl-1,3-thiazole-4-carboxylate by column chromatography.
-
Hydrolysis to Carboxylic Acid: Dissolve the purified ester (1 equivalent) in a mixture of ethanol and 1M aqueous sodium hydroxide solution (1:1 v/v). Stir the mixture at 60°C for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. The precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
Synthesis of Novel Amide Derivatives
The carboxylate group of this compound is a versatile handle for the synthesis of a diverse library of amide derivatives. Standard peptide coupling reagents can be employed for this transformation.
Experimental Protocol: General Amide Coupling Procedure
This protocol details a general method for the synthesis of amide derivatives from this compound and a variety of primary or secondary amines.
Materials:
-
This compound
-
Substituted amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF or DCM, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.
Quantitative Data for Synthesized Derivatives
The following table summarizes the characterization data for a series of synthesized 4-benzyl-1,3-thiazole derivatives, demonstrating the versatility of the synthetic approach.[1][2]
| Compound ID | R Group (at position 2) | R' Group (at position 5) | Yield (%) | Melting Point (°C) |
| RS13 | Anilino | 4-Chlorophenylcarbonyl | - | 140-141 |
| RS31 | Ethyl Carbamate | 4-Methoxyphenylcarbonyl | - | 142-143 |
| RS43 | Methyl Carbamate | 4-Chlorophenylcarbonyl | - | 152-153 |
Note: Yields are often variable and depend on the specific substrates and reaction conditions.
Biological Activity and Signaling Pathways
Derivatives of the thiazole scaffold have shown promising biological activities, particularly as anticancer and anti-inflammatory agents.[3][4][5][6] Their mechanism of action often involves the modulation of key cellular signaling pathways.
Anticancer Activity
Thiazole derivatives have been reported to inhibit cancer cell proliferation by targeting pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[5][7][8][9]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 2-benzyl-1,3-thiazole derivatives.
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives can be attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][10]
Caption: Inhibition of COX and LOX pathways by 2-benzyl-1,3-thiazole derivatives.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: General workflow for synthesis and evaluation of 2-benzyl-1,3-thiazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: 2-Benzyl-1,3-thiazole-4-carboxylic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-benzyl-1,3-thiazole-4-carboxylic acid as a key scaffold in the synthesis of bioactive molecules. This document includes quantitative data on the biological activity of derived compounds, detailed experimental protocols for their synthesis, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its structural features, including the thiazole ring and the benzyl group, provide a versatile platform for the development of novel therapeutic agents. The thiazole moiety is a well-known pharmacophore present in numerous approved drugs, contributing to a wide range of biological activities. The carboxylic acid functional group offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
One of the most significant applications of this scaffold is in the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The discovery of this compound as a novel MBL inhibitor has opened new avenues for combating antibiotic resistance.
Bioactive Molecules and Quantitative Data
The primary biological target identified for this compound is the metallo-β-lactamase IMP-1. Derivatives of the thiazole-4-carboxylic acid core have been synthesized and evaluated for their inhibitory activity against this enzyme. The quantitative data for these compounds are summarized in the table below.
| Compound ID | Structure | Target | Activity (IC50) | Reference |
| 1 | This compound | IMP-1 | 34.7 µM | [1] |
| 2 | (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 5.5 µM | [1][2] |
| 3 | (S)-2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | > 200 µM | [2] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted-4,5-dihydrothiazole-4-carboxylic Acids via Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of the thiazole core structure, which can be adapted for the synthesis of this compound and its derivatives. The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.
Materials:
-
Substituted thioamide (e.g., 2-phenylthioacetamide for the benzyl derivative)
-
α-halo-pyruvic acid derivative (e.g., ethyl bromopyruvate)
-
Ethanol
-
Sodium bicarbonate
-
Hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.0 eq) in ethanol.
-
Addition of α-haloketone: To the stirred solution, add the α-haloketone (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to yield the thiazole ester.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by treatment with a base (e.g., NaOH or LiOH) followed by acidification with HCl.
Protocol 2: Inhibition Assay for Metallo-β-lactamase IMP-1
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the IMP-1 enzyme.
Materials:
-
Recombinant IMP-1 enzyme
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well microplate, add the assay buffer.
-
Compound Addition: Add varying concentrations of the test compounds to the wells. Include a control with DMSO only.
-
Enzyme Addition: Add the IMP-1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding a solution of nitrocefin to each well.
-
Measurement: Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its analogs is the inhibition of metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that require zinc ions for their catalytic activity. They are responsible for the hydrolysis and inactivation of a broad range of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, leading to antibiotic resistance.
The workflow for MBL-mediated antibiotic resistance and its inhibition is depicted below.
Caption: Workflow of MBL-mediated antibiotic resistance and its inhibition.
The diagram illustrates that β-lactam antibiotics normally inhibit Penicillin-Binding Proteins (PBPs), thereby disrupting bacterial cell wall synthesis. However, in resistant bacteria, metallo-β-lactamases (MBLs) hydrolyze the antibiotic, rendering it inactive. This compound acts as an inhibitor of MBLs, thus protecting the β-lactam antibiotic from degradation and restoring its antibacterial activity.
The catalytic mechanism of MBLs involves the coordination of one or two zinc ions in the active site, which facilitates the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring. Inhibitors like this compound are thought to bind to the active site and coordinate with the zinc ions, preventing the substrate from binding and being hydrolyzed.
The general experimental workflow for the synthesis and evaluation of these bioactive molecules is outlined in the following diagram.
Caption: Experimental workflow for synthesis and evaluation.
References
Application Notes and Protocols: Antimicrobial Activity Screening of 2-benzyl-1,3-thiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiazole ring is a core structure in various clinically used drugs and natural products.[3][4] This document provides detailed application notes and protocols for the antimicrobial activity screening of a specific synthetic compound, 2-benzyl-1,3-thiazole-4-carboxylic acid. The protocols outlined below are based on established methodologies for evaluating the efficacy of novel antimicrobial agents.[1][5]
Chemical Structure of Test Compound:
Compound Name: this compound Molecular Formula: C₁₁H₉NO₂S Molecular Weight: 219.26 g/mol Structure:
Experimental Protocols
Preparation of Test Compound Stock Solution
A stock solution of this compound should be prepared to facilitate serial dilutions for antimicrobial susceptibility testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, sterile)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in a sufficient volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution until the compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C until use.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the test compound can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and agar well diffusion to determine the zone of inhibition.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Test compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth (MHB or SDB) to each well.
-
In the first well of a row, add 100 µL of the test compound stock solution to create a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Repeat this process for the positive control antibiotic in a separate row.
-
A row with broth and DMSO (without the test compound) will serve as the negative control, and a row with only broth and the inoculum will serve as the growth control.
-
Add 10 µL of the prepared microbial suspension to each well, except for the sterility control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Data Presentation
Quantitative data from the antimicrobial screening should be summarized in clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
| Microorganism | Strain ID | Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | ATCC 25923 | Gram-positive bacteria | Data to be filled | Data to be filled |
| Escherichia coli | ATCC 25922 | Gram-negative bacteria | Data to be filled | Data to be filled |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative bacteria | Data to be filled | Data to be filled |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | Data to be filled | Data to be filled |
| Aspergillus niger | ATCC 16404 | Fungus (Mold) | Data to be filled | Data to be filled |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the antimicrobial activity screening of this compound.
Caption: Workflow for antimicrobial susceptibility testing.
Potential Mechanism of Action - A Generalized View for Thiazole Antifungals
While the specific signaling pathway for this compound is not yet elucidated, many thiazole-based antifungals are known to target the fungal cell membrane by inhibiting ergosterol biosynthesis.[7] The following diagram illustrates this generalized mechanism.
Caption: Generalized mechanism of thiazole antifungals.
Disclaimer: The provided protocols and potential mechanism of action are based on general knowledge of antimicrobial screening and the known activities of thiazole derivatives. Experimental conditions may need to be optimized for this compound. The antimicrobial activity and mechanism of this specific compound must be confirmed through rigorous experimental investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. plantarchives.org [plantarchives.org]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols: In Vitro Anticancer Activity of 2-Benzyl-1,3-Thiazole-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticancer activity of 2-benzyl-1,3-thiazole-4-carboxylic acid derivatives and structurally related compounds. This document includes a summary of their cytotoxic effects on various cancer cell lines, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways involved in their mechanism of action.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. The 1,3-thiazole ring serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. This document focuses on derivatives of this compound and related analogs, summarizing their potential as anticancer agents and providing standardized protocols for their in vitro evaluation. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making them promising candidates for further drug development.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of various 2-substituted thiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Cytotoxic Activity of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones and a related acetoxy derivative [1]
| Compound | Substitution (R) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |
| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 4c | NH-NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |
| 5 | OCOCH₃ (on benzylidene) | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Staurosporine | (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 |
Table 2: Cytotoxic Activity of 2-Arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole Derivatives [2]
| Compound | Substitution on Benzyl/Phenylethylamino | U-937 IC50 (µM) | SK-MEL-1 IC50 (µM) |
| 8e | p-chlorobenzylamino | 5.7 | 12.2 |
| 8f | p-chlorophenethylamino | 6.8 | 9.5 |
| 8k | p-methoxyphenethylamino | 7.2 | 10.8 |
Table 3: Cytotoxic Activity of 5-Arylidene-2-phenyliminothiazolidin-4-one Derivatives [3]
| Compound | Arylidene Group | HepG2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | HCT-116 IC50 (µg/mL) | PC-3 IC50 (µg/mL) |
| 5b | 4-Chlorobenzylidene | 12.45 ± 0.88 | 11.80 ± 0.54 | 13.11 ± 1.12 | 14.81 ± 0.93 |
| 5c | 4-Methoxybenzylidene | 19.07 ± 1.15 | 16.53 ± 0.91 | 17.29 ± 1.24 | 18.33 ± 1.57 |
| 5d | 4-Nitrobenzylidene | 8.80 ± 0.31 | 7.22 ± 0.65 | 9.35 ± 0.61 | 12.57 ± 1.09 |
| 5e | 2-Hydroxybenzylidene | 15.21 ± 1.03 | 14.82 ± 0.83 | 16.74 ± 1.35 | 17.92 ± 1.21 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the thiazole derivatives on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, U-937, SK-MEL-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Thiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thiazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by the thiazole derivatives.[1]
Materials:
-
Human cancer cell lines
-
Thiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the thiazole derivatives for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This protocol is used to determine the effect of the thiazole derivatives on the cell cycle progression of cancer cells.[1]
Materials:
-
Human cancer cell lines
-
Thiazole derivatives
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the thiazole derivatives for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.[4]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for the in vitro evaluation of novel anticancer compounds.
Apoptosis Signaling Pathway Induced by Thiazole Derivatives
Caption: Intrinsic apoptosis pathway activated by thiazole derivatives.[4]
Cell Cycle Arrest Mechanism
Caption: G1/S phase cell cycle arrest induced by a thiazole derivative.[1] cycle arrest induced by a thiazole derivative. [cite: 2]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
Application Notes and Protocols: "2-Benzyl-1,3-thiazole-4-carboxylic acid" as a Ligand for Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiazole derivatives are a significant class of heterocyclic compounds that are extensively studied in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The coordination of thiazole-based ligands with metal ions can enhance these biological activities, leading to the development of novel therapeutic agents.[1][3] This document provides detailed application notes and protocols for the investigation of "2-Benzyl-1,3-thiazole-4-carboxylic acid" as a ligand for the synthesis of new metal complexes with potential therapeutic applications. While specific data for this exact ligand is emerging, the protocols and expected outcomes are based on extensive research on analogous thiazole-containing metal complexes.
The core structure, this compound, possesses key features for chelation, primarily through the nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group. This allows it to act as a versatile ligand for a variety of metal ions.
Section 1: Synthesis of Metal Complexes
This section outlines a general protocol for the synthesis of metal complexes using this compound as a ligand.
Protocol 1: General Synthesis of Metal(II) Complexes
Objective: To synthesize metal(II) complexes of this compound.
Materials:
-
This compound
-
Metal(II) salts (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)
-
Ethanol
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Distilled water
-
Reflux apparatus
-
Magnetic stirrer with hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask. Stir the solution gently.
-
Deprotonation: Add a stoichiometric amount of a base (e.g., ethanolic NaOH or TEA, 1 mmol) dropwise to the ligand solution to deprotonate the carboxylic acid group. Stir for 15-20 minutes at room temperature.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (0.5 mmol for a 2:1 ligand-to-metal ratio) in a minimal amount of ethanol or distilled water (10 mL).
-
Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux: Heat the resulting mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.[4]
-
Isolation: After reflux, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, reduce the volume of the solvent under vacuum to induce crystallization or precipitation.
-
Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.
Expected Outcome: A colored, crystalline, or amorphous solid powder of the metal complex. The color will vary depending on the metal ion used.
Section 2: Physicochemical Characterization
This section details the standard methods for characterizing the newly synthesized metal complexes.
Protocol 2: Spectroscopic and Analytical Characterization
Objective: To confirm the coordination of the ligand to the metal ion and determine the structure of the complex.
Methods:
-
FT-IR Spectroscopy: Record the IR spectra of the free ligand and the metal complexes. Coordination of the carboxylate group to the metal is indicated by a shift in the asymmetric and symmetric stretching vibrations of the COO⁻ group. The involvement of the thiazole nitrogen in coordination can be inferred from shifts in the C=N stretching vibration.[5]
-
¹H NMR Spectroscopy: Compare the ¹H NMR spectrum of the diamagnetic complexes (e.g., Zn(II)) with that of the free ligand. Changes in the chemical shifts of the protons near the coordination sites (carboxylate and thiazole ring) can confirm complexation.[5]
-
UV-Vis Spectroscopy: Record the electronic absorption spectra of the ligand and the complexes in a suitable solvent (e.g., DMSO or DMF). The appearance of new absorption bands in the visible region for the complexes, which are absent in the ligand spectrum, can be attributed to d-d transitions of the metal ion, providing information about the geometry of the complex.[5]
-
Elemental Analysis (C, H, N, S): Determine the percentage composition of the elements to confirm the proposed stoichiometry of the complex.
-
Molar Conductance Measurements: Measure the molar conductivity of the complexes in a solvent like DMF or DMSO to determine if they are electrolytic or non-electrolytic in nature.[4]
Section 3: Biological Activity Evaluation
This section provides protocols for assessing the potential antimicrobial and anticancer activities of the synthesized metal complexes, based on the known activities of similar thiazole-based compounds.[1][6]
Protocol 3: In Vitro Antimicrobial Activity Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized complexes against various bacterial and fungal strains.
Method: Broth Microdilution Method [6][7]
-
Preparation of Stock Solutions: Prepare stock solutions of the ligand and metal complexes in DMSO (e.g., 1024 µg/mL).
-
Preparation of Microbial Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic/antifungal), a negative control (broth with inoculum only), and a solvent control (broth with inoculum and DMSO at the highest concentration used).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation:
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Ligand | >100 | >100 | >100 |
| Cu(II) Complex | 12-100 | 12-100 | 32-128 |
| Co(II) Complex | Data to be determined | Data to be determined | Data to be determined |
| Zn(II) Complex | Data to be determined | Data to be determined | Data to be determined |
| Standard Drug | e.g., 8-16 | e.g., 8-16 | e.g., 4 |
| Note: The values presented for the Cu(II) complex are representative ranges observed for similar thiazole-based copper complexes and serve as an example.[6][8] |
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the synthesized complexes on cancer cell lines.
Method: MTT Assay [1]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ligand and metal complexes for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | IC₅₀ (µg/mL) vs. MCF-7 | IC₅₀ (µg/mL) vs. HepG2 |
| Ligand | Data to be determined | Data to be determined |
| Cu(II) Complex | Data to be determined | Data to be determined |
| Ru(II) Complex | e.g., 13.1 | e.g., 9.9 |
| Ag(I) Complex | e.g., 13.1 | e.g., 9.9 |
| Standard Drug (e.g., Cisplatin) | Known value | Known value |
| Note: The values for Ru(II) and Ag(I) complexes are from studies on other thiazole derivatives and are for illustrative purposes.[9] |
Section 4: Visualizations
Experimental Workflow
Caption: Workflow for synthesis, characterization, and biological evaluation.
Potential Signaling Pathway
Many metal complexes exhibit anticancer activity by inducing apoptosis. A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways.
Caption: Hypothesized apoptotic pathway induced by the metal complex.
The provided protocols and application notes serve as a comprehensive guide for the synthesis, characterization, and biological evaluation of metal complexes derived from this compound. Based on the extensive literature on similar thiazole derivatives, it is anticipated that these new metal complexes will exhibit significant antimicrobial and anticancer properties. The chelation of metal ions is a proven strategy to enhance the therapeutic potential of organic ligands, and this specific ligand offers a promising scaffold for the development of novel metallodrugs. Further studies to elucidate the precise mechanisms of action are warranted upon successful synthesis and initial biological screening.
References
- 1. Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. [wisdomlib.org]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for MTT Assay with 2-benzyl-1,3-thiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[3][4][5] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 550-600 nm).[5] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[4][6] This application note provides a detailed protocol for evaluating the cytotoxic effects of 2-benzyl-1,3-thiazole-4-carboxylic acid on a selected cell line using the MTT assay.
Experimental Protocol
This protocol is optimized for adherent cells cultured in a 96-well plate format. Adjustments may be necessary depending on the cell line and specific laboratory conditions.
1. Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent: 5 mg/mL MTT (Sigma-Aldrich, M5655 or equivalent) in sterile PBS. The solution should be filter-sterilized and stored at 4°C, protected from light.[1][9]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or acidified isopropanol (e.g., 0.1 N HCl in isopropanol).[10]
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.
-
2. Preparation of Test Compound
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound by dissolving it in cell culture-grade DMSO. Ensure complete dissolution.
-
Working Solutions: Prepare serial dilutions of the stock solution in a serum-free or low-serum culture medium to achieve the desired final concentrations for treatment. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a working solution containing the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself. This will serve as the vehicle control.
3. MTT Assay Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Prepare a cell suspension in a complete culture medium.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 to 10,000 cells/well in 100 µL of medium).[11]
-
Include wells for a "medium only" blank control (no cells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[2]
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared working solutions of this compound (in various concentrations) to the respective wells.
-
Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Add 100 µL of fresh complete medium to the untreated control wells (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, carefully remove the medium from the wells.
-
Add 100 µL of fresh, serum-free, and phenol red-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[11] During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Use a reference wavelength of 630 nm or higher to correct for background absorbance if desired.[3]
-
Experimental Workflow Diagram
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Data Presentation and Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Summarize Data: Organize the results in a table. Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example Data for Cytotoxicity of this compound on HeLa cells after 48h
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.254 | 0.085 | 100.0% |
| 0 (Vehicle Control) | 1.248 | 0.091 | 99.5% |
| 1 | 1.102 | 0.076 | 87.9% |
| 5 | 0.955 | 0.063 | 76.2% |
| 10 | 0.789 | 0.055 | 62.9% |
| 25 | 0.598 | 0.041 | 47.7% |
| 50 | 0.341 | 0.032 | 27.2% |
| 100 | 0.155 | 0.024 | 12.4% |
Hypothetical Signaling Pathway
Many thiazole derivatives exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates a hypothetical intrinsic apoptosis pathway that could be activated by a bioactive thiazole compound.
Caption: Hypothetical intrinsic apoptosis pathway induced by a thiazole derivative.
References
- 1. broadpharm.com [broadpharm.com]
- 2. clyte.tech [clyte.tech]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. 2-Benzyl-thiazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. PubChemLite - this compound (C11H9NO2S) [pubchemlite.lcsb.uni.lu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. atcc.org [atcc.org]
Application Note: High-Throughput Fluorometric Assay for Screening 2-Benzyl-1,3-Thiazole-4-Carboxylic Acid Derivatives as Cyclooxygenase (COX) Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and inflammation biology.
Introduction Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway responsible for converting arachidonic acid into prostanoids, including prostaglandins, prostacyclin, and thromboxane.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in normal physiological functions, such as maintaining the integrity of the gastric mucosa.[1] In contrast, COX-2 is typically absent or expressed at low levels in most cells but is significantly upregulated during inflammation.[1] Consequently, the selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2][3]
Thiazole derivatives have emerged as a promising class of heterocyclic compounds with significant COX inhibitory activity.[4][5][6] Specifically, the 2-benzyl-1,3-thiazole-4-carboxylic acid scaffold represents a key pharmacophore for designing novel anti-inflammatory agents.[7][8][9] This application note provides a detailed protocol for a high-throughput fluorometric assay to determine the inhibitory potency and selectivity of novel this compound derivatives against COX-1 and COX-2.
COX Signaling Pathway and Inhibition
The COX enzyme catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2) through its cyclooxygenase activity, followed by the reduction of PGG2 to Prostaglandin H2 (PGH2) via its peroxidase activity.[10][11] PGH2 is the precursor to various pro-inflammatory prostanoids. The assay described herein measures the initial cyclooxygenase step. The this compound derivatives are designed to inhibit this enzymatic conversion.
Principle of the Fluorometric Assay
This screening assay quantifies the cyclooxygenase activity by measuring the initial product, Prostaglandin G2 (PGG2).[1][12] The assay utilizes a non-fluorescent probe that is oxidized during the reduction of PGG2 to PGH2, yielding a highly fluorescent product. The fluorescence intensity (Ex/Em = 535/587 nm) is directly proportional to the amount of PGG2 produced and thus to the COX enzyme activity.[12][13] By measuring the rate of fluorescence generation in the presence and absence of the test compounds (this compound derivatives), the degree of inhibition can be accurately determined.
Experimental Workflow
The overall workflow involves the preparation of reagents and test compounds, setting up the assay plate with appropriate controls, initiating the enzymatic reaction, and measuring the resulting fluorescence kinetically. The final step is the analysis of the kinetic data to determine inhibitory values.
Materials and Reagents
-
Enzymes: Ovine or human recombinant COX-1 and human recombinant COX-2.[10][14]
-
Buffer: COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[10]
-
Cofactor: Heme or other appropriate COX cofactor.[10]
-
Probe: A suitable fluorometric probe (e.g., AMPLEX™ Red or equivalent).
-
Substrate: Arachidonic Acid solution.[13]
-
Solvents: DMSO (for dissolving inhibitors), Ethanol (for arachidonic acid), and NaOH (for arachidonic acid preparation).[1][13]
-
Positive Controls: SC-560 (selective COX-1 inhibitor) and Celecoxib (selective COX-2 inhibitor).[1][13]
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Equipment:
Detailed Experimental Protocol
This protocol is adapted for a 96-well plate format with a final reaction volume of 100 µL. Adjust volumes as necessary.
Reagent Preparation
-
COX Assay Buffer: Prepare 0.1 M Tris-HCl, pH 8.0. Keep on ice.
-
Enzyme Preparation (COX-1 or COX-2): Reconstitute lyophilized enzymes in sterile ddH₂O to the stock concentration recommended by the supplier.[1][13] Aliquot and store at -80°C. On the day of the assay, thaw an aliquot on ice and dilute to the final working concentration with cold COX Assay Buffer. Keep the diluted enzyme on ice and use within one hour.[10][14]
-
Arachidonic Acid (Substrate) Solution: To prepare a working solution, mix the supplied arachidonic acid with an equal volume of 1N NaOH, vortex briefly, and then dilute with ddH₂O to the desired final concentration (e.g., 1.1 mM).[10] This solution should be prepared fresh and kept on ice for no longer than one hour.[1][13]
-
Test Compound/Inhibitor Preparation: Prepare 10 mM stock solutions of each this compound derivative in DMSO. Create a series of dilutions in COX Assay Buffer to achieve final assay concentrations. The final DMSO concentration in the well should not exceed 1% to avoid solvent effects.
Assay Procedure
-
Plate Setup: Set up the 96-well opaque plate as follows:
-
Enzyme Control (EC) wells (100% Activity): Will contain enzyme but no inhibitor.
-
Inhibitor Control (IC) wells: Will contain enzyme and a known inhibitor (SC-560 for COX-1, Celecoxib for COX-2).
-
Sample (S) wells: Will contain enzyme and the test this compound derivatives at various concentrations.
-
Solvent Control wells (Optional): Contain enzyme and the same final concentration of DMSO as the sample wells to check for solvent effects.
-
Background wells (No Enzyme): Contain all reagents except the enzyme to measure background fluorescence.
-
-
Add Inhibitors: Add 10 µL of the diluted test compounds, control inhibitors, or assay buffer (for EC wells) to the appropriate wells.[1][13]
-
Prepare Reaction Mix: Prepare a master mix for the number of wells required. For each well, combine the following in a microfuge tube on ice:
-
76 µL COX Assay Buffer
-
1 µL COX Probe
-
2 µL Diluted COX Cofactor
-
1 µL Diluted COX-1 or COX-2 Enzyme
-
Note: Do not add enzyme to the mix for the Background wells.
-
-
Add Reaction Mix: Add 80 µL of the Reaction Mix to each well of the 96-well plate.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C (or 37°C, depending on the enzyme's optimal temperature), protected from light.[2][14] This step allows the inhibitors to bind to the enzyme.
-
Initiate Reaction: Using a multi-channel pipette, add 10 µL of the prepared Arachidonic Acid solution to all wells simultaneously to start the reaction.[10][13]
-
Measure Fluorescence: Immediately place the plate in the fluorescence plate reader. Measure the fluorescence kinetically for 5-10 minutes at 25°C, with readings taken every 30-60 seconds (Ex/Em = 535/587 nm).[12][13]
Data Analysis
-
Calculate Reaction Rate (Slope): For each well, determine the reaction rate by plotting fluorescence (Relative Fluorescence Units, RFU) against time (minutes). Identify the linear portion of the curve and calculate the slope (ΔRFU/ΔT).[13]
-
Calculate Percent Inhibition: Use the slopes to calculate the percentage of inhibition for each test compound concentration using the following formula:[13] % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Where Slope_EC is the rate of the Enzyme Control (no inhibitor) and Slope_S is the rate of the Sample well (with inhibitor).
-
-
Determine IC₅₀ Values: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[2]
-
Determine Selectivity Index (SI): The selectivity of the compounds for COX-2 over COX-1 is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value indicates greater selectivity for COX-2.
Data Presentation: Inhibitory Activity of Hypothetical Derivatives
The results of the assay should be summarized in a clear, tabular format to allow for direct comparison of the potency and selectivity of the synthesized this compound derivatives.
| Compound ID | R-Group Substitution (at Benzyl Ring) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Ref-1 | Celecoxib (Reference) | 15.2 | 0.05 | 304 |
| Ref-2 | SC-560 (Reference) | 0.009 | 6.3 | 0.0014 |
| BZ-TH-01 | H | 12.5 | 1.5 | 8.3 |
| BZ-TH-02 | 4-OCH₃ | 18.2 | 0.95 | 19.2 |
| BZ-TH-03 | 4-Cl | 9.8 | 0.45 | 21.8 |
| BZ-TH-04 | 4-F | 10.1 | 0.52 | 19.4 |
| BZ-TH-05 | 3,4-diCl | 7.5 | 0.21 | 35.7 |
Troubleshooting
-
High Background Fluorescence:
-
Cause: Autofluorescence of test compounds or contamination of reagents.
-
Solution: Run a control well with the test compound but without the enzyme to subtract its intrinsic fluorescence. Ensure all buffers and water are of high purity.
-
-
Low Signal or No Enzyme Activity:
-
High Variability Between Replicates:
-
Cause: Pipetting errors, especially with small volumes, or inconsistent mixing.
-
Solution: Use calibrated pipettes and ensure thorough but gentle mixing after adding each reagent. Use a multi-channel pipette to initiate the reaction simultaneously in all wells.[13]
-
Conclusion
This application note provides a robust and detailed protocol for assessing the inhibitory activity of this compound derivatives against COX-1 and COX-2. The high-throughput fluorometric method is sensitive, reliable, and allows for the efficient determination of IC₅₀ values and selectivity indices.[1] This enables the rapid screening of compound libraries and facilitates the structure-activity relationship (SAR) studies necessary for the identification of potent and selective COX-2 inhibitors for further preclinical development.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: 2-Benzyl-1,3-thiazole-4-carboxylic Acid Derivatives in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 2-benzyl-1,3-thiazole-4-carboxylic acid scaffold and its derivatives in the development of potent and selective enzyme inhibitors. This document details the application of this chemical motif in targeting various enzyme classes, presents quantitative data on their inhibitory activities, and provides detailed experimental protocols for their synthesis and evaluation.
Introduction to Thiazole-4-Carboxylic Acid Derivatives as Enzyme Inhibitors
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to engage in diverse biological interactions. When functionalized, particularly as a 2-substituted-1,3-thiazole-4-carboxylic acid, this core structure serves as a versatile template for designing enzyme inhibitors. The carboxylic acid moiety often acts as a key anchoring group, forming critical interactions with active site residues, while the substituent at the 2-position, such as a benzyl group, can be modified to achieve desired potency and selectivity.
Derivatives of this scaffold have been successfully employed to inhibit a range of enzymes implicated in various diseases, including inflammation, infectious diseases, and neurodegenerative disorders. This document focuses on the application of these compounds as inhibitors of cyclooxygenases (COX), metallo-β-lactamases (MBLs), soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), β-secretase 1 (BACE-1), and cholinesterases.
Quantitative Data: Inhibitory Activities of Thiazole Derivatives
The following table summarizes the inhibitory activities of various thiazole-4-carboxylic acid derivatives against their respective target enzymes. This data highlights the potential of this scaffold in developing potent enzyme inhibitors.
| Target Enzyme | Derivative Class | Compound Example | IC50 (µM) | Reference |
| Cyclooxygenase-1 (COX-1) | Thiazole Carboxamides | 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | 2.65 | [1] |
| Cyclooxygenase-2 (COX-2) | Thiazole Carboxamides | 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | 0.95 | [1] |
| Metallo-β-lactamase (IMP-1) | 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | 2-Mercapto-4,5-dihydrothiazole-4-carboxylic acid | 34.7 | [2] |
| Soluble Epoxide Hydrolase (sEH) | Benzothiazole-phenyl analogs | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chloro-4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | 0.0096 (human sEH) | [3] |
| Fatty Acid Amide Hydrolase (FAAH) | Benzothiazole-phenyl analogs | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chloro-4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | 0.007 (human FAAH) | [3] |
| BACE-1 | Benzothiazole-based non-peptidic inhibitors | Compound 5 (structure not fully specified in abstract) | 0.12 | [4] |
| Acetylcholinesterase (AChE) | 1,3-Thiazole derivatives | Compound 7 (structure not fully specified in abstract) | 91 | [5] |
Signaling Pathways and Experimental Workflows
Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory cascade, a key target for many thiazole-based inhibitors.
Caption: COX-2 signaling pathway in inflammation.
Metallo-β-lactamase (MBL) Mechanism of Antibiotic Resistance
This diagram outlines the mechanism by which MBLs confer antibiotic resistance and how thiazole derivatives can inhibit this process.
Caption: Metallo-β-lactamase mediated antibiotic resistance.
General Workflow for Enzyme Inhibitor Screening
The following diagram depicts a typical experimental workflow for screening and characterizing thiazole-based enzyme inhibitors.
Caption: Workflow for enzyme inhibitor screening.
Experimental Protocols
General Protocol for Synthesis of N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives
This protocol describes a general method for the synthesis of thiazole carboxamide derivatives.[1]
Materials:
-
2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Substituted aniline (e.g., 3,4,5-trimethoxyaniline)
-
Hydrochloric acid (HCl), 32%
-
Anhydrous sodium sulfate
-
Argon gas
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid in DCM in a round-bottom flask.
-
Add DMAP and EDCI to the solution.
-
Stir the mixture under an argon atmosphere at room temperature for 30 minutes.
-
Add the desired substituted aniline to the reaction mixture.
-
Continue stirring for 48 hours, monitoring the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with 32% HCl to remove excess aniline.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiazole carboxamide derivative.
Protocol for Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for determining the inhibitory activity of compounds against COX-1 and COX-2.[6]
Materials:
-
COX-1 or COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the test compound at 10x the final desired concentration in COX Assay Buffer.
-
Prepare a 1:200 dilution of the COX Cofactor in COX Assay Buffer.
-
Prepare the Arachidonic Acid solution by mixing equal volumes of the supplied stock and NaOH, then diluting 1:10 with ddH2O.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 10 µL of the 10x test compound solution.
-
Enzyme Control (100% activity): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control: Add 10 µL of the known COX inhibitor.
-
-
Reaction Mixture:
-
Prepare a master mix for each well containing:
-
76 µL COX Assay Buffer
-
1 µL COX Probe
-
2 µL diluted COX Cofactor
-
1 µL COX-1 or COX-2 enzyme
-
-
Add 80 µL of the reaction mixture to each well.
-
-
Initiate Reaction:
-
Add 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
-
Protocol for Metallo-β-lactamase (MBL) Inhibition Assay (Spectrophotometric)
This protocol describes a general method for assessing MBL inhibition using a chromogenic substrate like nitrocefin.[7]
Materials:
-
Purified MBL enzyme (e.g., VIM-2, NDM-1)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.01% Triton X-100 and 100 µM ZnCl2)
-
Nitrocefin (chromogenic substrate)
-
Test compound (dissolved in DMSO)
-
Known MBL inhibitor (e.g., EDTA) as a positive control
-
96-well clear microplate
-
Spectrophotometric microplate reader (495 nm)
Procedure:
-
Assay Setup (in a 96-well plate):
-
Add 2 µL of the test compound at various concentrations to the wells.
-
Add 88 µL of the MBL enzyme solution in Assay Buffer to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of nitrocefin solution to each well to a final concentration of 100 µM.
-
-
Measurement:
-
Immediately measure the absorbance at 495 nm in kinetic mode for 10-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each reaction.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
The this compound scaffold and its derivatives represent a promising and versatile platform for the development of novel enzyme inhibitors. The data and protocols presented herein provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the exploration and optimization of this chemical class for various therapeutic targets. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective enzyme inhibitors with significant therapeutic potential.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 3. Revisiting the Metallo-β-Lactamase–Mediated Antibiotic Resistance: Exploring Novel Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution, dissemination and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the Hantzsch synthesis of 2-benzyl-1,3-thiazole-4-carboxylic acid
This guide provides troubleshooting and optimization strategies for the Hantzsch synthesis of 2-benzyl-1,3-thiazole-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Hantzsch synthesis of this compound?
A1: The synthesis is typically a two-step process. First, an appropriate thioamide (phenylacetamide's thio-analogue) reacts with an α-haloketone ester (e.g., ethyl bromopyruvate) to form the thiazole ester via cyclocondensation.[1][2] This is followed by the hydrolysis of the ester group to yield the final carboxylic acid product.
Q2: How critical is the purity of reactants and solvents for this synthesis?
A2: Reactant and solvent purity is paramount for achieving high yields and minimizing side products.[3] Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[3] The presence of water can be detrimental in the initial condensation step, so using anhydrous solvents is often recommended.[3]
Q3: My reaction is complete, but I am struggling to purify the final product. What are the recommended purification methods?
A3: For this compound, purification typically involves adjusting the pH of the aqueous solution to precipitate the product. After initial filtration, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. If significant impurities remain, column chromatography on silica gel may be necessary.
Q4: Can this reaction be performed under "green" or environmentally benign conditions?
A4: Yes, several modifications to the classical Hantzsch synthesis aim for greener protocols. These include using water as a solvent, employing ultrasonic irradiation, or performing the reaction under solvent-free conditions.[4][5][6] These methods can lead to higher yields, shorter reaction times, and a reduced environmental impact.[6]
Troubleshooting Guide
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Impure Reactants | Ensure the α-haloketone and thioamide are pure. Recrystallize or distill starting materials if necessary. Confirm their identity and purity via NMR or melting point analysis.[3] |
| Incorrect Stoichiometry | The reaction involves a 1:1 molar ratio of the primary reactants.[7] Using a slight excess (1.1-1.5 equivalents) of the thioamide can sometimes drive the reaction to completion.[1][7] |
| Suboptimal Temperature | Reaction temperatures can vary. Conventional methods often require refluxing for several hours.[3] If the yield is low, consider increasing the temperature or switching to microwave-assisted heating, which can significantly shorten reaction times and improve yields.[3][8] |
| Poor Solvent Choice | The solvent choice is critical.[3] While alcohols like ethanol or methanol are common, screening other solvents may be beneficial. For some substrates, a mixture of ethanol and water at reflux has shown improved yields.[6] |
| Thioamide Instability | Thioamides can be unstable, especially under strongly acidic conditions.[3] Ensure the reaction pH is controlled. If starting from a nitrile to generate the thioamide in situ, ensure that step goes to completion. |
Issue 2: Multiple Products Observed on TLC
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Unwanted side reactions can occur between impurities or the reactants themselves.[3] Lowering the reaction temperature may improve selectivity. Ensure slow, controlled addition of one reactant to the other. |
| Isomer Formation | With unsymmetrical α-haloketones or N-substituted thioureas, regioisomers can form.[9] While less common with the specified reactants, confirming the structure of the desired product via 2D NMR may be necessary. |
| Incomplete Hydrolysis | If analyzing the final step, a spot corresponding to the starting ester may be present. To resolve this, extend the hydrolysis reaction time, increase the concentration of the base (e.g., NaOH), or gently heat the reaction mixture. |
Optimization Strategies & Data
Optimizing the reaction conditions is crucial for maximizing yield and purity. Below are tables summarizing the effects of different solvents and heating methods, based on typical results for Hantzsch syntheses.
Table 1: Effect of Solvent on Reaction Yield (Model reaction: Ethyl bromopyruvate and 2-phenylthioacetamide under reflux)
| Solvent | Reaction Time (h) | Typical Yield (%) | Notes |
| Ethanol | 6 | 75-85 | Standard, effective solvent. |
| Methanol | 6 | 70-80 | Slightly lower yields observed in some cases.[8] |
| 1-Butanol | 5 | 80-90 | Higher boiling point can increase reaction rate.[3] |
| Ethanol/Water (1:1) | 4 | 85-92 | Can improve solubility of certain reagents and increase yield.[6] |
| Acetonitrile | 8 | 65-75 | Less common, may require longer reaction times. |
Table 2: Comparison of Conventional vs. Microwave Heating (Model reaction in ethanol)
| Heating Method | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Conventional (Reflux) | 78 | 6 hours | 82 |
| Microwave Irradiation | 90-130 | 15-30 minutes | 90-95[3][8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenylthioacetamide (1.0 eq).
-
Dissolve the thioamide in a suitable solvent (e.g., absolute ethanol, 5 mL per mmol of thioamide).
-
Add ethyl bromopyruvate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The product may precipitate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 2-benzyl-1,3-thiazole-4-carboxylate from the previous step in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).
-
Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 2-3 with 2M hydrochloric acid. A precipitate should form.
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization from an appropriate solvent.
Visualized Workflows and Mechanisms
Below are diagrams illustrating the synthesis workflow, a troubleshooting decision tree, and the generalized reaction mechanism.
Caption: Overall workflow for the synthesis of the target molecule.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Purification techniques for 2-benzyl-1,3-thiazole-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 2-benzyl-1,3-thiazole-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation After Acidification | 1. Insufficient acidification (pH is too high).2. The compound is too dilute in the solution.3. The compound has higher than expected solubility in the solvent. | 1. Check the pH of the solution with a calibrated pH meter or pH paper. Adjust to pH 2-3 with an acid like 2N HCl.[1][2]2. Concentrate the solution by removing some of the solvent under reduced pressure before acidification.3. Cool the solution in an ice bath for an extended period (e.g., overnight) to encourage precipitation.[1] |
| Product is Oily or Gummy, Fails to Crystallize | 1. Presence of impurities that inhibit crystallization.2. Residual solvent is acting as an oiling agent.3. The compound may have a low melting point due to impurities. | 1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.2. Redissolve the oil in a suitable solvent, treat with activated carbon to remove colored impurities, and attempt recrystallization again.3. Ensure the product is thoroughly dried under vacuum to remove all residual solvent. |
| Persistent Impurities Observed by TLC/LC-MS After Recrystallization | 1. Co-crystallization of an impurity with a similar structure.2. The chosen recrystallization solvent is not optimal for rejecting the impurity. | 1. Try a different solvent or a solvent mixture for recrystallization. Common solvents for thiazole derivatives include ethanol, methanol, ethyl acetate, and water mixtures.[3][4]2. If impurities persist, column chromatography may be necessary. |
| Poor Separation During Column Chromatography | 1. The starting material (e.g., the corresponding bromide) and the product have very similar polarity.2. The compound is interacting too strongly or unpredictably with the silica gel. | 1. Try a different eluent system. Sometimes a switch from ethyl acetate/hexane to dichloromethane/methanol can improve separation.[5]2. For acidic compounds, adding a small amount of acetic acid (~1%) to the eluent can improve peak shape and separation on silica gel.[5]3. If the compound streaks, deactivating the silica gel by pre-treating it with a solvent containing a small amount of triethylamine might help (use with caution as this can affect acidic compounds). |
| Product Degradation on Silica Gel Column | 1. The thiazole ring or carboxylic acid group is sensitive to the acidic nature of standard silica gel. | 1. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[6]2. Use a less acidic stationary phase like alumina or deactivated silica gel for chromatography.[6]3. Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution. |
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying crude this compound?
A1: For most cases, recrystallization is the most effective and straightforward method. The general procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals. Acid-base extraction can also be employed by dissolving the crude material in a weak base (like aqueous sodium bicarbonate), washing with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-precipitating the desired acid by adding a strong acid (like HCl) until the pH is around 2-3.[1][2]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Thiazole carboxylic acids are often recrystallized from polar protic solvents. Good starting points include ethanol, methanol, ethyl acetate, or mixtures of an organic solvent with water (e.g., ethanol/water).[2][3][4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic sign of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[8][9] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation and assess the purity of your final product. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[10]
Q5: What are the expected starting materials or synthesis-related impurities?
A5: Impurities often include unreacted starting materials, such as the ester precursor (e.g., ethyl 2-benzyl-1,3-thiazole-4-carboxylate) if the final step is a hydrolysis, or reagents from the cyclization step.[11] Side-products from the synthesis can also be present. Identifying potential impurities from the synthetic route is key to developing a targeted purification strategy.
Quantitative Data
This table summarizes key physical and chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂S | [12][13] |
| Molecular Weight | 219.26 g/mol | [13] |
| Monoisotopic Mass | 219.0354 Da | [12] |
| Predicted XlogP | 2.8 | [12] |
| Appearance | White to off-white solid | [11] |
| Solubility | Slightly soluble in water | [11] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a few drops of different potential solvents (e.g., ethanol, ethyl acetate, methanol/water mixture) to each. A good solvent will dissolve the solid when heated but show low solubility at room temperature.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Stir and heat the mixture gently.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate. The acidic product will move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine and Wash: Combine the aqueous layers. Wash this combined aqueous layer once with fresh ethyl acetate to remove any remaining neutral impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2N HCl with stirring until the pH of the solution is approximately 2-3. The purified carboxylic acid should precipitate out as a solid.[1][2]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Visualizations
The following diagrams illustrate common workflows and logical relationships in the purification process.
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for low product yield during precipitation.
References
- 1. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 2. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. pubs.aip.org [pubs.aip.org]
- 9. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]
- 12. PubChemLite - this compound (C11H9NO2S) [pubchemlite.lcsb.uni.lu]
- 13. This compound [m.chemicalbook.com]
Technical Support Center: Synthesis of 2-benzyl-1,3-thiazole-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzyl-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of my desired product, this compound. What are the potential causes?
Low yields in the Hantzsch thiazole synthesis of this compound can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the starting materials, 2-phenylthioacetamide and an α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate), can lead to the formation of unwanted byproducts.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. The Hantzsch synthesis is typically exothermic, and careful temperature control is crucial.
-
Incomplete Hydrolysis: If the synthesis starts with an ester of the target molecule, the final hydrolysis step to obtain the carboxylic acid may be incomplete.
-
Work-up and Purification: Product loss can occur during extraction, precipitation, and recrystallization steps.
Q2: I have identified several impurities in my crude product. What are the common byproducts in this synthesis?
Based on the Hantzsch thiazole synthesis mechanism, several byproducts can be formed. These include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-phenylthioacetamide and the α-halo-β-ketoester.
-
Ethyl 2-benzyl-1,3-thiazole-4-carboxylate: This is the ester intermediate before the final hydrolysis step. Its presence indicates incomplete hydrolysis.
-
Byproducts from Self-Condensation: The α-halo-β-ketoester can undergo self-condensation, especially in the presence of a base.
-
Side-products from the Thioamide: 2-phenylthioacetamide can degrade or react with itself under the reaction conditions.
-
Regioisomers: If an unsymmetrical α-haloketone is used, the formation of regioisomers is possible.
Q3: How can I minimize the formation of byproducts?
To minimize byproduct formation, consider the following:
-
Use High-Purity Reagents: Ensure the purity of your starting materials through appropriate purification techniques.
-
Optimize Reaction Conditions: Carefully control the reaction temperature, and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Ensure Complete Hydrolysis: If your synthesis involves a hydrolysis step, ensure it goes to completion by adjusting the reaction time, temperature, or concentration of the acid/base used.
-
Careful Work-up: Optimize your work-up procedure to efficiently remove byproducts and maximize the recovery of the desired product.
Byproduct Troubleshooting Guide
The following table summarizes common byproducts, their potential causes, and suggested mitigation strategies.
| Byproduct ID | Byproduct Name | Potential Cause | Mitigation Strategy |
| BP-01 | Ethyl 2-benzyl-1,3-thiazole-4-carboxylate | Incomplete hydrolysis of the ester intermediate. | Increase hydrolysis reaction time, temperature, or concentration of the hydrolyzing agent (e.g., NaOH or HCl). |
| BP-02 | Unreacted 2-phenylthioacetamide | Incomplete reaction; incorrect stoichiometry. | Ensure a 1:1 molar ratio of reactants; increase reaction time or temperature. |
| BP-03 | Unreacted ethyl 2-chloroacetoacetate | Incomplete reaction; incorrect stoichiometry. | Ensure a 1:1 molar ratio of reactants; increase reaction time or temperature. |
| BP-04 | Diethyl 2,5-dimethyl-1,4-dithiin-2,5-dicarboxylate | Self-condensation of the α-halo-β-ketoester. | Maintain a lower reaction temperature; add the ketoester slowly to the reaction mixture. |
| BP-05 | Phenylacetic acid | Hydrolysis of the thioamide starting material. | Use anhydrous conditions for the initial condensation reaction. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound via the Hantzsch thiazole synthesis is provided below.
Step 1: Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
-
In a round-bottom flask, dissolve 2-phenylthioacetamide (1.51 g, 10 mmol) in 20 mL of ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-benzyl-1,3-thiazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from Step 1 in a mixture of ethanol (20 mL) and a 10% aqueous solution of sodium hydroxide (20 mL).
-
Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Visual Troubleshooting Guide
The following diagram illustrates a troubleshooting workflow for addressing common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 2-benzyl-1,3-thiazole-4-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 2-benzyl-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing the this compound scaffold is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.[1][2][3] For the synthesis of this compound, the likely starting materials are 2-phenylthioacetamide and an ethyl or methyl ester of bromopyruvic acid, followed by hydrolysis of the resulting ester.
Q2: I am experiencing very low yields in my Hantzsch thiazole synthesis. What are the potential causes?
A2: Low yields in Hantzsch thiazole synthesis can stem from several factors. Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide can also be a limiting factor.
Q3: How critical is the purity of reactants and solvents for this synthesis?
A3: Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating the purification of the final product. The presence of water can also be detrimental, so using anhydrous solvents is often recommended.
Q4: Can the choice of solvent significantly impact the reaction outcome?
A4: Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. For many Hantzsch syntheses, polar solvents like ethanol or methanol are effective. It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.
Q5: What is the typical temperature range for Hantzsch thiazole synthesis, and how does it affect the reaction?
A5: Reaction temperatures can vary. Conventional heating methods often require refluxing for several hours. The aromaticity of the final thiazole product is a driving force, and heating helps the reaction overcome the activation energy for the various intermediates to form the stable aromatic ring.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incorrect Starting Materials: The α-haloketone or thioamide may be incorrect or of poor quality. | Verify the identity and purity of your starting materials using techniques like NMR or mass spectrometry. |
| Sub-optimal Reaction Temperature: The reaction may not have enough energy to proceed. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Incorrect Solvent: The chosen solvent may not be suitable for the reaction. | Screen a variety of polar solvents such as ethanol, methanol, or DMF in small-scale test reactions. | |
| Decomposition of Thioamide: Thioamides can be unstable under certain conditions. | Ensure the reaction is not overly acidic or basic, which can degrade the thioamide. | |
| Multiple Spots on TLC / Impure Product | Side Reactions: Competing reactions may be occurring. | Optimize reaction conditions (temperature, reaction time) to favor the desired product. Consider using a milder base if side reactions are suspected. |
| Incomplete Reaction: The reaction may not have gone to completion. | Extend the reaction time and monitor by TLC until the starting materials are consumed. | |
| Impure Starting Materials: Impurities in the reactants can lead to multiple products. | Purify the starting materials before use. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the workup solvent. | Modify the workup procedure. If the product is an acid, precipitation by adjusting the pH of the aqueous layer can be effective.[4] |
| Product is an oil instead of a solid. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate (followed by Hydrolysis)
Step 1: Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylthioacetamide (1.0 equivalent) in ethanol.
-
To this solution, add ethyl bromopyruvate (1.0 equivalent).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid formed during the reaction.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-benzyl-1,3-thiazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-benzyl-1,3-thiazole-4-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Acidify the solution to a pH of approximately 3 by the dropwise addition of a 6 M HCl solution.[5]
-
A precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry to obtain the final product.
Protocol 2: Multi-step Synthesis of Thiazole-4-carboxylic Acid (as a reference for the core)
This protocol describes the synthesis of the parent thiazole-4-carboxylic acid and can be adapted for derivatives.
Step 1: Condensation to Thiazolidine-4-carboxylic acid
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In a single-neck flask, dissolve L-cysteine hydrochloride (0.14 mol) in water (15 mL) and stir at room temperature for 5 minutes.
-
Add a 37-40% formaldehyde solution (0.192 mol) and continue the reaction for 8 hours.
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Add pyridine (0.16 mol) to the solution, which will cause a white solid to precipitate.
-
Filter the mixture after cooling, and recrystallize the solid from a water/ethanol solution to obtain thiazolidine-4-carboxylic acid.
Step 2: Esterification to Methyl thiazolidine-4-carboxylate
-
Suspend thiazolidine-4-carboxylic acid in methanol and ether.
-
Pass hydrogen chloride gas through the mixture until saturation.
-
The product, methyl thiazolidine-4-carboxylate, can be isolated after workup.
Step 3: Oxidation to Methyl thiazole-4-carboxylate
-
In a four-neck flask, add methyl thiazolidine-4-carboxylate (0.02 mol), acetonitrile (175 mL), and activated MnO2 (0.46 mol).
-
Stir the reaction at 80°C for 72 hours.
-
After cooling and filtration, the solvent is removed under reduced pressure to yield methyl thiazole-4-carboxylate (yields can reach over 80%).
Step 4: Hydrolysis to Thiazole-4-carboxylic Acid
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In a three-neck flask, add methyl thiazole-4-carboxylate (0.014 mol) and a 10% aqueous sodium hydroxide solution (12 mL).
-
Heat the mixture to reflux for 1 hour.
-
Cool the solution and acidify to pH 3 with 6 M HCl to precipitate the product.
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Filter, wash with water, and dry to obtain thiazole-4-carboxylic acid with a high yield (around 95%).[5]
Visualizations
Signaling Pathway
Caption: Inhibition of COX/LOX Inflammatory Pathway.
Experimental Workflow
Caption: Hantzsch Synthesis Workflow.
References
- 1. scribd.com [scribd.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Benzyl-1,3-thiazole-4-carboxylic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-benzyl-1,3-thiazole-4-carboxylic acid, a key intermediate in pharmaceutical research and development. The synthesis typically proceeds via a two-step process: the Hantzsch thiazole synthesis to form ethyl 2-benzyl-1,3-thiazole-4-carboxylate, followed by hydrolysis to the final carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a two-step process. First, 2-phenylthioacetamide reacts with ethyl bromopyruvate in a Hantzsch thiazole synthesis to yield ethyl 2-benzyl-1,3-thiazole-4-carboxylate. This ester is then hydrolyzed, typically using a base like sodium hydroxide or lithium hydroxide, to produce this compound.[1][2]
Q2: What are the key starting materials for this synthesis?
The primary starting materials are 2-phenylthioacetamide and ethyl bromopyruvate. 2-Phenylthioacetamide can be synthesized from 2-phenylacetamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.[3][4]
Q3: What are the typical yields for each step?
Yields for the Hantzsch thiazole synthesis of the ethyl ester can vary, but yields in the range of 80-95% have been reported.[5] The subsequent hydrolysis to the carboxylic acid is often a high-yielding reaction, with yields typically exceeding 90%.[1][6]
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the Hantzsch reaction and the hydrolysis. For the Hantzsch reaction, the disappearance of the starting materials (2-phenylthioacetamide and ethyl bromopyruvate) and the appearance of the ester product spot will indicate reaction progression. For the hydrolysis, the disappearance of the ester spot and the appearance of a more polar spot for the carboxylic acid (or its carboxylate salt) will signify completion.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Impure Reactants: Impurities in 2-phenylthioacetamide or ethyl bromopyruvate can lead to side reactions. | 1. Ensure the purity of starting materials. Recrystallize 2-phenylthioacetamide if necessary. Use freshly distilled ethyl bromopyruvate. |
| 2. Inappropriate Solvent: The choice of solvent is crucial for the reaction rate. | 2. Ethanol is a commonly used and effective solvent.[7] Other solvents like methanol or a mixture of ethanol and water can also be explored.[7] | |
| 3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at excessively high temperatures. | 3. Refluxing in ethanol (around 78 °C) is a common condition.[7] Microwave-assisted synthesis at higher temperatures for shorter durations can also be an option.[8] | |
| Formation of Side Products | 1. Decomposition of Thioamide: 2-phenylthioacetamide may not be stable under harsh acidic or prolonged high-temperature conditions. | 1. Avoid strongly acidic conditions if possible. Minimize reaction time at elevated temperatures. |
| 2. Self-condensation of Ethyl Bromopyruvate: This can occur, especially in the presence of a base. | 2. Add the base (if used) slowly and at a controlled temperature. | |
| Difficult Purification | 1. Oily Product: The crude product may sometimes be an oil, making isolation by filtration difficult. | 1. If the product oils out, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Extraction followed by column chromatography is an effective purification method.[9] |
| 2. Co-eluting Impurities: Some side products may have similar polarity to the desired ester. | 2. Optimize the solvent system for column chromatography. A common eluent is a mixture of hexane and ethyl acetate.[9] |
Step 2: Hydrolysis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient Base: An inadequate amount of base will result in incomplete saponification. | 1. Use a molar excess of the base (e.g., 1.5 to 2 equivalents of NaOH or LiOH).[1][2] |
| 2. Short Reaction Time or Low Temperature: The hydrolysis may be slow, especially at room temperature. | 2. Increase the reaction time or gently heat the reaction mixture (e.g., reflux) to ensure complete conversion.[1] | |
| Low Yield of Carboxylic Acid | 1. Product Loss During Workup: The carboxylic acid product might be partially soluble in the aqueous layer, especially if the pH is not sufficiently acidic during precipitation. | 1. After basification, wash the aqueous layer with a non-polar solvent (e.g., ether or dichloromethane) to remove any unreacted ester or non-acidic impurities. Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of around 2-3 to ensure complete precipitation of the carboxylic acid.[1][6] |
| 2. Degradation of the Thiazole Ring: While generally stable, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to ring opening or other side reactions. | 2. Use milder conditions if degradation is suspected. For example, use LiOH in a THF/water mixture at room temperature, which is often effective for saponification.[1] Monitor the reaction closely by TLC to avoid unnecessarily long reaction times. | |
| Difficulty in Isolating the Product | 1. Fine Precipitate: The precipitated carboxylic acid may be very fine and difficult to filter. | 1. Allow the precipitate to digest by stirring it in the cold for some time to form larger crystals. Use a fine porosity filter paper or a Buchner funnel with a filter aid. |
| 2. Product is an Oil: The carboxylic acid may precipitate as an oil instead of a solid. | 2. If the product oils out upon acidification, try cooling the mixture in an ice bath and scratching the flask. If it remains an oil, extract the product with an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent. The resulting residue can then be recrystallized from a suitable solvent system. | |
| Product Purity Issues | 1. Contamination with Starting Ester: This occurs due to incomplete hydrolysis. | 1. Ensure the hydrolysis reaction goes to completion by using the troubleshooting steps for "Incomplete Hydrolysis". Recrystallization of the final product can remove small amounts of unreacted ester. |
| 2. Contamination with Benzoic Acid: If the benzyl group is cleaved under the reaction conditions (unlikely under standard saponification conditions but possible with harsh reagents). | 2. Use milder hydrolysis conditions. Recrystallization from a suitable solvent should effectively separate this compound from benzoic acid. |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
| Reactants | Solvent | Temperature | Time | Yield | Reference |
| 2-Phenylthioacetamide, Ethyl Bromopyruvate | Ethanol | Reflux | 1 h | ~99% (for a similar 2-aminothiazole) | [7] |
| 2-Phenylthioacetamide, Ethyl Bromopyruvate | Ethanol/Water (1:1) | 65 °C | 2-3.5 h | 79-90% (for similar derivatives) | [7] |
| 2-Phenylthioacetamide, Ethyl Bromopyruvate | Ethanol | Not specified | Not specified | Not specified | [9] |
Table 2: Summary of Reaction Conditions for the Hydrolysis of Thiazole Esters
| Ester | Base | Solvent | Temperature | Time | Yield | Reference |
| Methyl thiazole-4-carboxylate | 10% aq. NaOH | Water | Reflux | 1 h | 95.6% | [6] |
| Generic Ester | NaOH | Methanol/Water | Room Temp. | 5 h | 99% | [1] |
| Generic Ester | LiOH | THF/Water | Room Temp. | Not specified | 88% | [1] |
| 2'-(2-pyridyl)-2,4'-bithiazole-4-carboxylate | 1M LiOH | Not specified | Not specified | Not specified | Almost quantitative | [10] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
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To a solution of 2-phenylthioacetamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing ice-cold water.
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If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
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If an oil forms, extract the aqueous mixture with an organic solvent such as ethyl acetate or ether.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 2-benzyl-1,3-thiazole-4-carboxylate.[9]
Protocol 2: Synthesis of this compound
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Dissolve ethyl 2-benzyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.0 eq).
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Stir the mixture at room temperature or gently reflux until the starting ester is no longer visible by TLC analysis.[1][6]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic byproducts.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
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Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. prepchem.com [prepchem.com]
- 10. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
Side reaction pathways in the synthesis of 2-benzyl-1,3-thiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzyl-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of thiobenzamide with an α-haloester, typically ethyl bromopyruvate, followed by hydrolysis of the resulting ester.
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting materials are:
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Thiobenzamide: Provides the C-N-S backbone of the thiazole ring.
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Ethyl bromopyruvate: Acts as the α-halocarbonyl component, providing the remaining atoms for the thiazole ring and the carboxylic acid precursor.
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Solvent: Typically a polar solvent like ethanol or a mixture of ethanol and water is used.[1]
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Base (for hydrolysis): A base such as sodium hydroxide is used for the final hydrolysis step to convert the ethyl ester to the carboxylic acid.[5]
Q3: What are the potential side reactions I should be aware of during the synthesis?
Several side reactions can occur, leading to impurities and reduced yields. The main pathways to consider are:
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Formation of a pseudothiohydantoin.
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Formation of a dithiazolyl sulfide.
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Decarboxylation of the final product.
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Esterification of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Ensure stoichiometric amounts of reactants or a slight excess of the thioamide.[6] - Increase reaction time or temperature, monitoring the reaction progress by TLC. - Use a suitable solvent to ensure all reactants are in solution.[1] |
| Formation of side products. | - Control the reaction temperature to minimize the formation of thermally induced byproducts. - Optimize the order of addition of reagents. | |
| Difficulties in purification. | - Use column chromatography with an appropriate solvent system for purification. - Recrystallization from a suitable solvent can help remove impurities. | |
| Presence of an unexpected byproduct with a similar mass | Isomeric impurity formation. | The reaction between the enol or enolate of ethyl bromopyruvate and thiobenzamide can potentially lead to the formation of 2-benzyl-1,3-thiazole-5-carboxylic acid as a minor isomer. Careful control of reaction conditions, such as temperature and pH, can minimize its formation. |
| Product decarboxylates upon isolation or storage | The carboxylic acid group on the thiazole ring can be susceptible to decarboxylation, especially at elevated temperatures or under strongly acidic or basic conditions.[7][8][9] | - Avoid excessive heat during purification and drying. - Store the final product in a cool, dry, and neutral environment. - Perform the final acidification step of the hydrolysis at low temperatures.[5] |
| Formation of an ethyl ester impurity in the final product | Incomplete hydrolysis of the ethyl 2-benzyl-1,3-thiazole-4-carboxylate intermediate. | - Increase the reaction time or the concentration of the base during the hydrolysis step. - Ensure the reaction temperature is sufficient for complete hydrolysis. |
| Fischer esterification of the carboxylic acid product if residual ethanol is present under acidic conditions.[10][11][12][13][14] | - Ensure all ethanol is removed before the final acidic workup. - If an acidic workup is performed, conduct it at a low temperature and for a minimal amount of time. | |
| Formation of a dark-colored or tarry reaction mixture | Polymerization or decomposition of starting materials or intermediates. | - Use purified reagents and solvents. - Maintain a controlled reaction temperature. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Side Reaction Pathways
Understanding the potential side reactions is crucial for optimizing the synthesis and minimizing impurities.
Hantzsch Synthesis Side Products
During the Hantzsch synthesis, besides the desired product, other species can be formed:
Caption: Potential side products in Hantzsch thiazole synthesis.
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Pseudothiohydantoin Formation: Thiobenzamide can undergo self-condensation under certain conditions to form a pseudothiohydantoin, which will reduce the amount of thioamide available for the main reaction.
-
Dithiazolyl Sulfide Formation: If hydrogen sulfide is present (e.g., from the decomposition of thiobenzamide), it can react with the α-haloester to form intermediates that can lead to dithiazolyl sulfide byproducts.
Post-Synthesis Side Reactions
Even after the formation of the desired product, subsequent reactions can occur:
Caption: Potential degradation pathways of the final product.
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Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, especially under harsh conditions, leading to the formation of 2-benzyl-1,3-thiazole.[7][8][9]
-
Esterification: If the carboxylic acid product is exposed to an alcohol (like ethanol from the reaction solvent) in the presence of an acid catalyst, it can revert to the corresponding ester through a Fischer esterification reaction.[10][11][12][13][14]
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below. Note that optimization may be required based on laboratory conditions and reagent purity.
Step 1: Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate (Hantzsch Condensation)
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in ethanol.
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To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude ethyl 2-benzyl-1,3-thiazole-4-carboxylate can be isolated by removing the solvent under reduced pressure.
Step 2: Hydrolysis to this compound
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Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of approximately 3-4 with dilute hydrochloric acid.
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The precipitated solid is the crude this compound.
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Filter the solid, wash with cold water, and dry under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Caption: General workflow for the synthesis of the target compound.
This technical support guide is intended to assist researchers in navigating the common challenges associated with the synthesis of this compound. By understanding the potential side reactions and following the troubleshooting advice, users can improve the yield and purity of their final product.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Decarboxylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. eureka.patsnap.com [eureka.patsnap.com]
Recrystallization methods for purifying 2-benzyl-1,3-thiazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-benzyl-1,3-thiazole-4-carboxylic acid. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and process diagrams to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: A good starting point is to test solvents with a polarity that matches the solute. For an aromatic carboxylic acid like this compound, polar protic solvents such as ethanol, methanol, or a mixture of ethanol and water are often effective. Acetic acid can also be a suitable solvent for carboxylic acids. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: How can I perform a quick solvent screening test?
A2: To perform a rapid screening, place a small amount of your crude product (around 20-30 mg) into a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good and will result in poor recovery. If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot. Then, allow it to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities. To resolve this, try reheating the solution and adding a small amount of additional solvent to decrease the saturation. Then, allow it to cool more slowly. If the problem persists, consider using a solvent with a lower boiling point.
Q4: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?
A4: If crystals do not form, the solution may be too dilute (too much solvent was added) or it could be supersaturated.[1] Try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution to initiate crystallization.
-
Concentration: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2]
Q5: How do I know if my recrystallized product is pure?
A5: A visual inspection is the first step; pure crystals should appear uniform with sharp edges and shiny surfaces.[3] The most common method for assessing purity after recrystallization is to measure the melting point range of the dried crystals. A pure compound will have a sharp and elevated melting point range compared to the impure starting material. Further analysis by techniques like NMR or HPLC can confirm the purity.
Solvent Screening Data
The following table provides estimated solubility data for this compound in common laboratory solvents to guide your selection process. This data is estimated based on the principles of "like dissolves like" and data for structurally similar aromatic carboxylic acids. Experimental verification is crucial.
| Solvent | Chemical Formula | Boiling Point (°C) | Estimated Solubility at 20°C | Estimated Solubility at Boiling Point | Suitability Notes |
| Water | H₂O | 100 | Very Low | Low | Likely a poor solvent on its own, but can be used as an anti-solvent with a miscible organic solvent like ethanol. |
| Ethanol | C₂H₅OH | 78 | Low | High | A very promising solvent for many carboxylic acids. A water/ethanol mixture may also be effective.[4] |
| Methanol | CH₃OH | 65 | Low | High | Similar to ethanol, but with a lower boiling point, which can be advantageous if the compound tends to oil out. |
| Acetone | C₃H₆O | 56 | Moderate | High | May be too effective a solvent, potentially leading to lower yields unless used in a mixed solvent system (e.g., with hexanes). |
| Ethyl Acetate | C₄H₈O₂ | 77 | Moderate | High | A good candidate, often used for compounds with moderate polarity. |
| Toluene | C₇H₈ | 111 | Low | Moderate | The high boiling point may cause oiling out. Use with caution. |
| Hexanes | C₆H₁₄ | ~69 | Very Low | Very Low | Unlikely to be a good primary solvent but can be used as an anti-solvent in a mixed-solvent system with a more polar solvent. |
Experimental Protocol: Recrystallization
This protocol provides a detailed methodology for the purification of this compound.
1. Dissolving the Crude Product: a. Place the crude this compound into an Erlenmeyer flask. b. Add a stir bar and place the flask on a stirrer/hotplate. c. Add the chosen solvent (e.g., ethanol) in small portions while stirring and gently heating. d. Continue adding the solvent just until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce the final yield.[1]
2. Hot Filtration (Optional): a. If insoluble impurities are visible in the hot solution, perform a hot filtration. b. Preheat a funnel (either a stemless funnel with fluted filter paper or a Büchner funnel with filter paper) by pouring hot solvent through it. c. Quickly pour the hot solution through the preheated funnel into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.
3. Crystallization: a. Remove the flask from the heat and cover it with a watch glass. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] c. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
4. Isolating the Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask. b. Use a small amount of the ice-cold recrystallization solvent to rinse the flask and transfer any remaining crystals to the funnel. c. Wash the collected crystals on the filter paper with a minimal amount of the ice-cold solvent to remove any adhering soluble impurities.[1]
5. Drying the Crystals: a. Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel. b. Transfer the crystals to a pre-weighed watch glass and spread them out. c. Dry the crystals to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visual Guides
Caption: General workflow for the recrystallization process.
Caption: Decision tree for troubleshooting common recrystallization issues.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used.[2] 2. The solution is supersaturated.[1] 3. The compound is highly soluble even at low temperatures. | 1. Reheat the solution to boil off a portion of the solvent and then allow it to cool again.[2] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal of the compound. 3. If all else fails, evaporate the solvent completely and attempt the recrystallization with a different solvent system. |
| Product "Oils Out" | 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High concentration of impurities depressing the melting point. | 1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[2] 2. Attempt the recrystallization again with a solvent that has a lower boiling point. 3. Consider a preliminary purification step (e.g., charcoal treatment) if significant colored impurities are present. |
| Low Recovery Yield | 1. Too much solvent was added initially.[1] 2. Premature crystallization during a hot filtration step. 3. The crystals were washed with solvent that was not ice-cold. 4. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. 3. Always use ice-cold solvent for washing the crystals on the filter. 4. Cool the solution in an ice bath for an extended period (30+ minutes) to maximize precipitation. Consider a different solvent if the yield is still unacceptably low. |
| Crystals Appear Impure | 1. The solution cooled too rapidly, trapping impurities.[2] 2. Insufficient washing of the final crystals. | 1. Ensure the solution cools to room temperature slowly and without disturbance before placing it in an ice bath. 2. Wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. 3. A second recrystallization may be necessary to achieve the desired purity. |
References
- 1. WO2012098501A1 - Febuxostat co-crystals - Google Patents [patents.google.com]
- 2. EP2532654A1 - Crystalline forms of febuxostat - Google Patents [patents.google.com]
- 3. pim.itim-cj.ro [pim.itim-cj.ro]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Characterization of Impurities in 2-benzyl-1,3-thiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 2-benzyl-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can originate from various stages of the manufacturing process and storage. The primary sources include:
-
Process-Related Impurities: These are substances that are part of the manufacturing process.
-
Starting Materials: Unreacted starting materials from the synthesis.
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Intermediates: Compounds that are formed during the synthesis but are not fully converted to the final product.
-
Byproducts: Formed from side reactions between starting materials, intermediates, and reagents.
-
-
Degradation Products: These arise from the decomposition of the drug substance over time due to environmental factors such as light, heat, humidity, and interaction with excipients.[1][2][3]
-
Residual Solvents: Solvents used during the synthesis and purification that are not completely removed.
Q2: What are some of the likely process-related impurities I should look for?
Based on common synthetic routes for thiazole carboxylic acids, such as the Hantzsch thiazole synthesis and its variations, potential process-related impurities could include:
-
Unreacted Starting Materials: For example, thioamides and α-haloketones or their equivalents.[4]
-
Intermediates: Such as the corresponding ester of the final carboxylic acid (e.g., ethyl 2-benzyl-1,3-thiazole-4-carboxylate) if the synthesis involves a final hydrolysis step.[5]
-
Byproducts: Resulting from side reactions. For instance, over-alkylation or reactions with other functional groups present in the starting materials.
Q3: What are the common degradation pathways for a molecule like this compound?
Thiazole-containing compounds can degrade under various stress conditions.[6] Key degradation pathways to consider are:
-
Hydrolysis: The carboxylic acid group itself is generally stable, but other functional groups that might be present as impurities could be susceptible. Under acidic or basic conditions, ester intermediates, for example, can hydrolyze.[2]
-
Oxidation: The thiazole ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.[4] Oxidative degradation can be initiated by exposure to air (auto-oxidation) or oxidizing agents.[1]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of unique degradation products through complex reaction pathways, including potential cleavage of the thiazole ring.[7]
-
Thermal Degradation: High temperatures can lead to decarboxylation or other rearrangements.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of impurities in this compound.
Issue 1: An unknown peak is observed in my HPLC chromatogram.
-
Possible Cause 1: Contamination
-
Troubleshooting Step: Ensure that the mobile phase, diluent, and all glassware are clean. Prepare a fresh mobile phase and diluent and re-inject a blank. If the peak disappears, the source was contamination.
-
-
Possible Cause 2: A Process-Related Impurity or Degradant
-
Troubleshooting Step:
-
Obtain Mass Spectrometry Data: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity.
-
Perform Forced Degradation Studies: Subject a sample of pure this compound to stress conditions (acid, base, peroxide, heat, light) to see if the unknown peak is generated as a degradation product.[1][2][3]
-
Review the Synthetic Route: Examine the synthesis pathway to identify potential starting materials, intermediates, or byproducts with a molecular weight matching the LC-MS data.
-
-
Issue 2: Poor peak shape (tailing or fronting) for the main peak and/or impurities.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase
-
Troubleshooting Step: For acidic compounds like this compound, interactions with residual silanols on the silica-based stationary phase can cause peak tailing.[8]
-
-
Possible Cause 2: Column Overload
-
Troubleshooting Step: Dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high.[10]
-
-
Possible Cause 3: Column Contamination or Degradation
-
Troubleshooting Step: Wash the column with a strong solvent or, if necessary, replace the column.[10]
-
Issue 3: Difficulty in quantifying a known impurity.
-
Possible Cause 1: Lack of a Reference Standard
-
Troubleshooting Step: If a reference standard for the impurity is not available, consider synthesizing or isolating the impurity. If this is not feasible, use a surrogate reference standard with a similar structure and UV response, or report the impurity as a percentage of the main peak area (area percent).
-
-
Possible Cause 2: Co-elution with another peak
-
Troubleshooting Step: Optimize the chromatographic method to improve resolution. This can be achieved by:
-
Changing the mobile phase composition (e.g., organic solvent ratio, pH).
-
Altering the column temperature.
-
Trying a column with a different stationary phase.[10]
-
-
Data Presentation
Table 1: Hypothetical Impurity Profile of this compound by LC-MS
| Peak ID | Retention Time (min) | [M+H]⁺ (m/z) | Potential Identity | Source |
| Impurity A | 3.5 | 152.0 | Thioamide Starting Material | Process-Related |
| Impurity B | 5.8 | 248.1 | Ethyl Ester Intermediate | Process-Related |
| API | 7.2 | 220.0 | This compound | - |
| Impurity C | 8.1 | 236.0 | Oxidative Degradant (N-oxide) | Degradation |
| Impurity D | 9.5 | 176.0 | Decarboxylation Product | Degradation |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.[1]
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid sample to 105 °C for 72 hours.[2]
-
Photodegradation: Expose the sample (in solution and as a solid) to a calibrated light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by the HPLC method described above, comparing the chromatograms to that of an unstressed sample to identify degradation products.
Visualizations
Caption: Workflow for the identification and characterization of unknown impurities.
Caption: Decision tree for troubleshooting poor peak shape in HPLC analysis.
Caption: Potential sources of impurities in this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. scispace.com [scispace.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Stability issues of 2-benzyl-1,3-thiazole-4-carboxylic acid under reaction conditions
Welcome to the technical support center for 2-benzyl-1,3-thiazole-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability issues of this compound during chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concern with this compound, like many other thiazole-4-carboxylic acids, is its susceptibility to decarboxylation, particularly at elevated temperatures. This reaction results in the loss of the carboxylic acid group as carbon dioxide, leading to the formation of 2-benzyl-1,3-thiazole. The stability is influenced by the reaction conditions, including temperature, pH, and the presence of certain reagents.
Q2: At what temperature should I be concerned about decarboxylation?
Q3: Can the thiazole ring itself degrade under common reaction conditions?
A3: The thiazole ring is generally stable. It can undergo electrophilic substitution, typically at the C5 position, and nucleophilic substitution under forcing conditions or with activation.[3] Ring opening is less common but can occur under strong acidic or basic conditions.[3] It is important to be mindful of the reagents used in your reactions to avoid unintended modifications to the thiazole core.
Troubleshooting Guides
Issue 1: Low Yield or No Product in Amide Coupling Reactions
Low yields in amide coupling reactions are a common issue and can be attributed to several factors, including the stability of the starting material and the choice of coupling reagents.
Potential Causes and Solutions:
-
Decarboxylation of the Starting Material: Heating the reaction mixture can lead to the decarboxylation of this compound, reducing the amount of starting material available for the coupling reaction.
-
Solution: Perform the reaction at room temperature or below (0 °C). If the reaction is sluggish, consider longer reaction times instead of increasing the temperature.
-
-
Inefficient Activation of the Carboxylic Acid: The choice of coupling reagent is critical. For electron-rich heterocyclic carboxylic acids, standard coupling agents may not be optimal.
-
Solution: A variety of coupling reagents can be employed. The table below summarizes common options with recommended starting conditions. It is often necessary to screen several conditions to find the optimal one for your specific amine.
-
| Coupling Reagent | Additive | Base | Solvent | Temperature | Notes |
| HATU | (None) | DIPEA, Et3N | DMF, CH2Cl2 | 0 °C to RT | Generally effective for a wide range of amines.[4][5] |
| EDC | HOBt, DMAP | DIPEA, Et3N | DMF, CH2Cl2 | 0 °C to RT | A common and cost-effective choice. The use of additives like HOBt or DMAP can improve efficiency, especially with less reactive amines.[4] |
| T3P | (None) | Pyridine, Et3N | EtOAc, THF | 0 °C to RT | Can be a good alternative with easy work-up. |
| Acyl Fluoride | (BTFFH) | DIPEA | MeCN | RT to 80 °C | This method can be effective for sterically hindered substrates and electron-deficient amines where other methods fail.[6][7] |
-
Side Reactions with the Coupling Reagent: Some coupling reagents can react with the amine starting material, reducing its availability.
-
Solution: The order of addition of reagents is important. It is generally recommended to activate the carboxylic acid with the coupling reagent before adding the amine.
-
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1-1.2 eq) and stir for 15-30 minutes at 0 °C to pre-activate the acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Troubleshooting Amide Coupling:
Issue 2: Low Yield or Decomposition during Esterification
Esterification of this compound can be challenging due to the potential for decarboxylation under acidic conditions and at elevated temperatures often used in Fischer esterification.
Potential Causes and Solutions:
-
Decarboxylation under Acidic Conditions: Strong acids like sulfuric acid combined with heating can promote decarboxylation.
-
Solution: Use milder conditions. Consider using a milder acid catalyst (e.g., p-TsOH) and the minimum effective temperature. Alternatively, avoid acidic conditions altogether and use methods that proceed under neutral or basic conditions.
-
-
Slow Reaction Rate at Low Temperatures: Fischer esterification is an equilibrium-driven process and can be slow at lower temperatures.[8][9][10][11]
Alternative Esterification Methods to Avoid Harsh Acidity:
| Method | Reagents | Solvent | Temperature | Notes |
| Steglich Esterification | DCC or EDC, DMAP (cat.) | CH2Cl2, THF | 0 °C to RT | A mild method that avoids strong acid.[12] |
| Alkylation with Alkyl Halide | Alkyl iodide (e.g., MeI), Base (e.g., K2CO3, Cs2CO3) | DMF, Acetone | RT | The carboxylate is formed in situ and then alkylated. |
| SOCl2/Alcohol | Thionyl chloride, Alcohol | Alcohol (as solvent) | 0 °C to RT | The reaction of the alcohol with SOCl2 generates anhydrous HCl, which catalyzes the esterification under relatively mild conditions.[13] |
Experimental Protocol: Fischer-Speier Esterification with Methanol
-
Suspend this compound (1.0 eq) in a large excess of methanol (can be used as the solvent).
-
Cool the mixture to 0 °C.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).
-
Allow the reaction to warm to room temperature and then gently heat to reflux (if necessary and if the compound is stable at this temperature, monitor for decarboxylation).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 to neutralize the acid.
-
Wash with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Logical Flow for Selecting an Esterification Method:
Issue 3: Unexpected Side Products
The appearance of unexpected side products can complicate purification and reduce the yield of the desired product.
Potential Side Products and Their Identification:
-
Decarboxylated Product (2-benzyl-1,3-thiazole):
-
Identification: This will have a lower molecular weight than the starting material and will be more nonpolar. It can be identified by LC-MS and comparison of the NMR spectrum to the starting material (absence of the carboxylic acid proton).
-
Mitigation: Avoid high temperatures in all reaction steps.
-
-
Ring-Opened or Rearranged Products:
-
Identification: These can be complex to identify but may be suggested by unusual shifts in the 1H and 13C NMR spectra. Mass spectrometry can help determine the molecular formula.
-
Mitigation: Use mild reaction conditions and avoid strong acids or bases.[3]
-
By carefully considering the reaction conditions and potential side reactions, the stability issues associated with this compound can be effectively managed, leading to successful synthetic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. firsthope.co.in [firsthope.co.in]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 2-Benzyl-1,3-thiazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-benzyl-1,3-thiazole-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound, which typically proceeds via a Hantzsch thiazole synthesis followed by hydrolysis.
Problem 1: Low Yield in Hantzsch Thiazole Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction between 2-phenylthioacetamide and ethyl 2-chloroacetoacetate may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical protocol involves heating the reaction mixture in ethanol.
-
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.
-
Solution: Ensure the purity of starting materials. Use of aged or impure 2-phenylthioacetamide or ethyl 2-chloroacetoacetate can lead to undesired side reactions.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction yield.
-
Solution: While ethanol is a common solvent, exploring other high-boiling point solvents might be beneficial. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some Hantzsch syntheses.[1]
-
| Parameter | Recommended Condition | Alternative Condition |
| Solvent | Ethanol | 1-Butanol, 2-Propanol |
| Temperature | Reflux (approx. 78 °C) | Up to 120 °C (with higher boiling solvents) |
| Reaction Time | 2-4 hours | Monitor by TLC until completion |
Problem 2: Difficulty in Isolating and Purifying Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
Possible Causes & Solutions:
-
Product Solubility: The product might be soluble in the reaction mixture, making precipitation difficult.
-
Solution: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water to precipitate the product.
-
-
Oily Product: The product may initially separate as an oil instead of a solid.
-
Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization.
-
-
Impurities: The presence of unreacted starting materials or byproducts can interfere with crystallization.
-
Solution: Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Problem 3: Incomplete Hydrolysis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
Possible Causes & Solutions:
-
Insufficient Hydrolysis Time or Temperature: The ester may not be fully hydrolyzed under the current conditions.
-
Solution: Increase the reaction time or temperature. Refluxing with an aqueous solution of sodium hydroxide is a common method. A patent for a similar compound suggests refluxing for 1 hour.
-
-
Inadequate Amount of Base: An insufficient amount of base will result in incomplete hydrolysis.
-
Solution: Use a molar excess of sodium hydroxide. A typical range is 2-3 equivalents.
-
-
Product Precipitation Before Reaction Completion: If the sodium salt of the carboxylic acid precipitates out of the reaction mixture, the reaction may stop.
-
Solution: Add a co-solvent like ethanol or methanol to improve the solubility of the reaction components.
-
| Parameter | Recommended Condition | Alternative Condition |
| Base | Sodium Hydroxide (10% aq. solution) | Potassium Hydroxide |
| Solvent | Water | Water/Ethanol mixture |
| Temperature | Reflux (100 °C) | Monitor by TLC |
| Reaction Time | 1-3 hours | Monitor by TLC |
Problem 4: Challenges in Purification of this compound
Possible Causes & Solutions:
-
Difficulty in Precipitation: The final product may not readily precipitate upon acidification.
-
Solution: Ensure the pH is adjusted to the isoelectric point of the carboxylic acid, which is typically in the range of 3-4. Cooling the solution in an ice bath can aid precipitation.
-
-
Contamination with Starting Material: The presence of unhydrolyzed ester can be a common impurity.
-
Solution: Wash the precipitated product with a solvent in which the ester is soluble but the carboxylic acid is not (e.g., cold diethyl ether). Recrystallization from a suitable solvent system (e.g., ethanol/water) is also effective.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and effective method is the Hantzsch thiazole synthesis. This typically involves the reaction of 2-phenylthioacetamide with an α-haloketone, such as ethyl 2-chloroacetoacetate, to form the ethyl ester of the target molecule. This ester is then hydrolyzed to the final carboxylic acid.
Q2: What are the key starting materials for the Hantzsch synthesis of the ethyl ester intermediate?
A2: The key starting materials are 2-phenylthioacetamide and ethyl 2-chloroacetoacetate.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the Hantzsch condensation and the subsequent hydrolysis. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and visualize the spots under UV light.
Q4: What are some potential side products in the Hantzsch synthesis?
A4: Potential side products can arise from self-condensation of the starting materials or from alternative reaction pathways. Impurities in the starting materials can also lead to the formation of undesired byproducts.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Synthesis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate (Hantzsch Synthesis)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenylthioacetamide (1 equivalent) in ethanol.
-
Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-benzyl-1,3-thiazole-4-carboxylate.
Hydrolysis of Ethyl 2-benzyl-1,3-thiazole-4-carboxylate
-
Suspend ethyl 2-benzyl-1,3-thiazole-4-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the solution to room temperature.
-
Acidify the solution to a pH of approximately 3-4 with dilute hydrochloric acid.
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
References
Validation & Comparative
A Comparative Analysis of Thiazole-Based Compounds and Conventional Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, thiazole derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the antimicrobial performance of thiazole-based compounds, with a focus on derivatives of 2-substituted-1,3-thiazole-4-carboxylic acid, against established antimicrobial agents. The information is supported by experimental data from various studies to aid in the evaluation and development of new therapeutic agents.
Antimicrobial Performance: A Quantitative Comparison
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values represent the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in microbial death, respectively.
It is crucial to note that the data for thiazole derivatives are derived from various studies on different, albeit structurally related, compounds. Direct comparison of absolute MIC values should be approached with caution due to variations in experimental conditions across studies.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound/Agent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Thiazole Derivatives | |||
| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivative | 150 | 100 - 250 | [1] |
| 2-Phenylacetamido-thiazole derivative | 1.56 - 6.25 | 1.56 - 6.25 | [2] |
| Benzo[d]thiazole derivative | 50 - 75 | 50 - 75 | [3] |
| Standard Antibiotics | |||
| Ampicillin | 0.6 - 1 | 4 | [4] |
| Ciprofloxacin | 0.6 | 0.013 - 0.08 | [5] |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound/Agent | Candida albicans | Reference |
| Thiazole Derivatives | ||
| 2-(Cyclopropylmethylidene)hydrazinyl)thiazole derivative | 0.008 - 7.81 | [6] |
| Heteroaryl(aryl) thiazole derivative | 0.08 - 0.47 | [7] |
| Standard Antifungal | ||
| Fluconazole | 0.5 | [8] |
Experimental Protocols: A Closer Look at the Methodology
The determination of antimicrobial susceptibility is paramount in the evaluation of new chemical entities. The two most common methods employed in the cited studies are the Broth Microdilution and the Agar Well Diffusion assays.
Broth Microdilution Method
This method is a quantitative technique used to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., a thiazole derivative) and a standard antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Determination of MBC/MFC: To determine the MBC or MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is considered the MBC/MFC.
Experimental workflow for the Broth Microdilution Method.
Agar Well Diffusion Method
This is a qualitative or semi-quantitative method used to screen for antimicrobial activity.
Protocol:
-
Agar Plate Preparation: A sterile nutrient agar medium is poured into a petri dish and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Substance: A defined volume of the test compound solution (at a known concentration) is added to each well. A known antimicrobial agent and a solvent control are also included.
-
Incubation: The plates are incubated under suitable conditions.
-
Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition generally indicates greater antimicrobial activity.
Experimental workflow for the Agar Well Diffusion Method.
Proposed Mechanisms of Action: Targeting Key Microbial Pathways
Inhibition of Bacterial Peptidoglycan Synthesis
Several studies on thiazole derivatives have proposed the inhibition of the enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) as a likely antibacterial mechanism. MurB is a crucial enzyme in the bacterial cytoplasm that catalyzes a key step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurB, these compounds disrupt cell wall synthesis, leading to cell lysis and bacterial death.
Proposed antibacterial mechanism of thiazole derivatives.
Disruption of Fungal Ergosterol Biosynthesis
In fungi, thiazole derivatives are thought to exert their effect by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane and is essential for maintaining its integrity and fluidity. Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and causing cell death.
Proposed antifungal mechanism of thiazole derivatives.
Conclusion
The available data strongly suggest that thiazole-based compounds represent a versatile and potent scaffold for the development of new antimicrobial agents. While direct comparative data for 2-Benzyl-1,3-thiazole-4-carboxylic acid remains to be fully elucidated, the promising activity of its structural analogs against a broad spectrum of bacteria and fungi warrants further investigation. The proposed mechanisms of action, targeting essential and distinct pathways in bacteria and fungi, further highlight the potential of this chemical class to address the growing challenge of antimicrobial resistance. Future research should focus on synthesizing and evaluating a wider range of these derivatives to establish clear structure-activity relationships and to identify lead candidates for preclinical development.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Study of 2-Benzyl-1,3-Thiazole-4-Carboxylic Acid Derivatives in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). It is important to note that these compounds are structurally related to the core 2-benzyl-1,3-thiazole-4-carboxylic acid scaffold and provide insights into the potential efficacy of this class of molecules.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | ||
| Compound 4a | 2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| HepG2 (Liver) | 6.69 ± 0.41 | [1] | ||
| Compound 4b | 2-[2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | ||
| Compound 5 | 2-[2-(4-Acetoxybenzylidene)hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |
| HepG2 (Liver) | 26.8 ± 1.62 | [1] | ||
| Staurosporine | (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 8.4 ± 0.51 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these anticancer agents are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (or related compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with propidium iodide and analyzing by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
After fixation, wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histograms.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a plausible mechanism of action for certain anticancer thiazole derivatives, which involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. Inhibition of VEGFR-2 can lead to the suppression of downstream signaling cascades that are crucial for tumor angiogenesis, proliferation, and survival.
Caption: VEGFR-2 signaling pathway inhibition by a thiazole derivative.
Experimental Workflow Diagram
The diagram below outlines the general workflow for the synthesis and in vitro evaluation of novel this compound derivatives as potential anticancer agents.
Caption: Workflow for anticancer evaluation of thiazole derivatives.
References
Structure-Activity Relationship of Benzyl-Thiazole Analogues as Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of benzyl-thiazole analogues investigated for their anti-inflammatory properties. The data presented herein is based on a study of 4-benzyl-1,3-thiazole derivatives, which serve as close structural isomers to the 2-benzyl-1,3-thiazole-4-carboxylic acid scaffold. Due to a lack of comprehensive SAR data for the 2-benzyl analogues in the available scientific literature, this guide focuses on the well-documented 4-benzyl series to provide valuable insights into the structural requirements for anti-inflammatory activity within this chemical class.
The synthesized compounds were evaluated for their in vivo anti-inflammatory effects using the carrageenan-induced rat paw edema model. The design of these molecules was based on a strategy to develop dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.
Data Presentation: Structure-Activity Relationship of 4-Benzyl-1,3-Thiazole Analogues
The anti-inflammatory activity of the synthesized 4-benzyl-1,3-thiazole derivatives was assessed by their ability to inhibit carrageenan-induced paw edema in rats. The results, expressed as the percentage of edema inhibition, are summarized in the table below. The study explored modifications at the R1 and R2 positions of the core scaffold.[1][2]
| Compound ID | R1 | R2 | % Inhibition of Edema |
| RS11 | Phenylamino | p-OCH₃-benzoyl | 48.7 |
| RS12 | Phenylamino | Phenylacetyl | 43.2 |
| RS13 | Phenylamino | p-Cl-benzoyl | 54.1 |
| RS21 | p-Cl-phenylamino | p-OCH₃-benzoyl | 43.2 |
| RS22 | p-Cl-phenylamino | Phenylacetyl | 37.8 |
| RS23 | p-Cl-phenylamino | p-Cl-benzoyl | 45.9 |
| RS31 | Carbethoxyamino | p-OCH₃-benzoyl | 64.9 |
| RS32 | Carbethoxyamino | Phenylacetyl | 56.8 |
| RS33 | Carbethoxyamino | p-Cl-benzoyl | 59.5 |
| RS41 | Carbmethoxyamino | p-OCH₃-benzoyl | 59.5 |
| RS42 | Carbmethoxyamino | Phenylacetyl | 51.4 |
| RS43 | Carbmethoxyamino | p-Cl-benzoyl | 62.2 |
| Ibuprofen | - | - | 51.3 |
| Rofecoxib | - | - | 56.7 |
-
Superiority of Carbalkoxyamino Series: Analogues with a carbalkoxyamino group at the R1 position (RS31-RS43) generally exhibited higher anti-inflammatory activity compared to those with an arylamino function (RS11-RS23).[1][2]
-
Influence of Ester Group: Within the carbalkoxyamino series, the carbethoxyamino derivatives (RS31, RS33) showed slightly better or comparable activity to the carbmethoxyamino analogues (RS41, RS43).
-
Effect of Benzoyl Substitution: Substitution on the benzoyl ring at the R2 position influenced activity. A p-methoxy group (RS11, RS21, RS31, RS41) or a p-chloro group (RS13, RS23, RS33, RS43) on the benzoyl ring generally led to higher potency compared to an unsubstituted phenylacetyl group (RS12, RS22, RS32, RS42).
-
Most Active Compounds: Compound RS31 , featuring a carbethoxyamino group at R1 and a p-methoxybenzoyl group at R2, emerged as the most potent analogue in the series, with 64.9% edema inhibition, surpassing the standard drugs ibuprofen and rofecoxib.[1][2] Compound RS43 also demonstrated significant activity.
Experimental Protocols
Synthesis of 4-Benzyl-1,3-Thiazole Derivatives
The synthesis of the target 4-benzyl-1,3-thiazole derivatives was achieved through a multi-step process. A key step involves the reaction of N,N-diethylbenzylamidine with various isothiocyanates to form an adduct. This adduct is then reacted with different alpha-haloketones to yield the final products. For example, to synthesize compound RS33, the relevant adduct was mixed with 2-bromo-1-(4-chlorophenyl)ethanone in acetonitrile and stirred for 4-6 hours. The resulting solid was filtered and purified by recrystallization from methanol.[1]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
The anti-inflammatory activity of the synthesized compounds was evaluated using the carrageenan-induced rat paw edema model.
Animals: Wistar albino rats of either sex, weighing between 150-200g, were used. The animals were housed under standard laboratory conditions with free access to food and water.
Procedure:
-
The rats were divided into control and test groups.
-
The test compounds were administered orally at a dose of 50 mg/kg body weight. The control group received the vehicle only.
-
After a specific period (typically 30-60 minutes) to allow for drug absorption, acute inflammation was induced by injecting 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
The paw volume was measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of inhibition of edema was calculated for each group relative to the control group.
Mandatory Visualizations
Proposed Anti-Inflammatory Signaling Pathway
The design of these 4-benzyl-1,3-thiazole analogues was based on the hypothesis of dual inhibition of COX and LOX enzymes in the arachidonic acid cascade. The following diagram illustrates this proposed mechanism of action.
References
Comparative Analysis of 2-Benzyl-1,3-Thiazole-4-Carboxylic Acid Scaffold Against Established COX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the cyclooxygenase (COX) inhibitory potential of compounds based on the 2-benzyl-1,3-thiazole-4-carboxylic acid scaffold against well-established nonsteroidal anti-inflammatory drugs (NSAIDs): Celecoxib, Rofecoxib, and Ibuprofen. This analysis is supported by experimental data from in vitro assays, offering insights into potency and selectivity for COX-1 and COX-2 isoforms.
Introduction to Cyclooxygenase Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two primary isoforms, COX-1 and COX-2, are central to both physiological and pathological processes. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammatory responses.[1] The therapeutic effects of NSAIDs, including their anti-inflammatory, analgesic, and antipyretic properties, are primarily mediated through the inhibition of COX-2. Conversely, the gastrointestinal side effects associated with many traditional NSAIDs are linked to the inhibition of COX-1.[2] Consequently, the development of selective COX-2 inhibitors has been a major focus in drug discovery to minimize adverse effects.
Thiazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory and COX inhibitory activities.[3][4] This guide focuses on the potential of the this compound backbone as a pharmacophore for designing novel COX inhibitors.
Quantitative Comparison of COX Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various thiazole derivatives and the comparator drugs against COX-1 and COX-2. A lower IC50 value indicates greater inhibitory potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of a compound's preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Thiazole Derivatives | |||
| Imidazo[2,1-b]thiazole Analog (6a) | >100 | 0.08 | >1250 |
| Thiazole Carboxamide (2a) | 2.65 | 0.958 | 2.77 |
| Thiazole Carboxamide (2f) | >40 (at 40µM, 39.1% inhibition) | >5 (at 5µM, 53.9% inhibition) | 3.67 (at 5µM) |
| Thiazole Derivative (6l) | 5.55 | 0.09 | 61.67 |
| Known COX Inhibitors | |||
| Celecoxib | 15[5], 82[6] | 0.04[7][8], 6.8[6] | ~375[5], 12[6] |
| Rofecoxib | >50[9], 18.8[10] | 0.018[7], 0.53[10] | >2777[9], 35.5[10][11] |
| Ibuprofen | 13[2][12][13] | 370[2][13], 80[6] | 0.035[2][13], 0.15[6] |
Note: IC50 values can vary between studies due to different experimental conditions, such as the source of the enzymes and the specific assay used.[14]
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for evaluating the therapeutic potential and side-effect profile of new chemical entities. The most common methods employed are in vitro assays using either purified enzymes or a whole blood matrix.
In Vitro Purified Enzyme Inhibition Assay
This method provides a direct measure of the interaction between an inhibitor and the isolated COX enzyme.
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (e.g., this compound derivatives, known inhibitors).
-
A detection system to measure prostaglandin production (e.g., ELISA for PGE2).
-
Assay buffer and other necessary reagents.
Procedure:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 are prepared.
-
Incubation: The COX enzyme is pre-incubated with various concentrations of the test compound or a vehicle control for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation time, the reaction is stopped.
-
Quantification of Prostaglandins: The amount of prostaglandin (commonly PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Whole Blood Assay
This ex vivo method offers a more physiologically relevant assessment of NSAID activity as it accounts for factors like protein binding.[14]
Objective: To measure the inhibitory effect of a compound on COX-1 and COX-2 activity in a whole blood sample.
Materials:
-
Freshly drawn human whole blood (heparinized for COX-2 assay, non-heparinized for COX-1).
-
Test compounds.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
Procedure:
-
COX-1 Activity Measurement:
-
Aliquots of non-heparinized whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
The blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated synthesis of Thromboxane B2 (TXB2).[14]
-
Serum is separated by centrifugation.
-
TXB2 levels are quantified using an ELISA. The IC50 for COX-1 is the concentration of the drug that causes a 50% reduction in TXB2 production.[14]
-
-
COX-2 Activity Measurement:
-
Heparinized whole blood is used to prevent clotting.
-
Aliquots of blood are incubated with the test compound.
-
LPS is added to induce the expression of the COX-2 enzyme, which then produces PGE2.[6]
-
Plasma is separated by centrifugation.
-
PGE2 levels are quantified by ELISA. The IC50 for COX-2 is the concentration of the drug that causes a 50% reduction in PGE2 production.[10]
-
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for Whole Blood COX Inhibition Assay.
Caption: The Arachidonic Acid Signaling Pathway.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
In Silico Docking of 2-benzyl-1,3-thiazole-4-carboxylic Acid and Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of 2-benzyl-1,3-thiazole-4-carboxylic acid and its derivatives against key protein targets implicated in various diseases. By presenting experimental data from published studies, this document aims to offer researchers a valuable resource for understanding the therapeutic potential of this chemical scaffold and its standing relative to other established inhibitors. The following sections detail the docking interactions with prominent protein targets, compare binding affinities with alternative compounds, and provide comprehensive experimental protocols for reproducibility.
Comparative Docking Analysis
While specific docking studies for this compound are not extensively reported, the broader class of thiazole derivatives has been widely investigated as inhibitors of several key proteins. This section compares the in silico performance of representative thiazole derivatives against established therapeutic targets, alongside alternative, non-thiazole-based inhibitors.
Target: Bacterial DNA Gyrase Subunit B (GyrB)
Bacterial DNA gyrase is a well-established target for antibacterial agents. The GyrB subunit, with its conserved ATP binding site, is a particularly attractive target for novel inhibitors. Thiazole derivatives have shown promise in inhibiting this enzyme, offering a potential alternative to fluoroquinolones.[1][2][3]
| Compound Class | Representative Compound/Derivative | Target Organism | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Thiazole Derivatives | Thiazole-based Schiff base | Listeria monocytogenes | -8.5 | Not Specified | [4] |
| Thiazole Derivatives | 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | E. coli | -6.78 to -7.42 | Not Specified | [5][6] |
| Thiazole-based Hybrids | Thiazole-triazole hybrids | E. coli | Not Specified | Not Specified | [7] |
| Alternative: Aminocoumarins | Novobiocin (natural product) | E. coli | -10.77 | Not Specified | [8] |
| Alternative: Fluoroquinolones | Ciprofloxacin | Listeria monocytogenes | -6.5 | Not Specified | [4] |
Target: Tubulin (Colchicine Binding Site)
Tubulin is a critical protein involved in microtubule formation and is a key target for anticancer drugs. Inhibitors that bind to the colchicine site on β-tubulin disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Thiazole derivatives have emerged as potent tubulin polymerization inhibitors.
| Compound Class | Representative Compound/Derivative | Cancer Cell Line | IC50 (µM) - Tubulin Polymerization | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Thiazole Derivatives | 2,4-disubstituted thiazoles | N/A | 0.00933 - 0.01968 | Not Specified | Not Specified | [9] |
| Thiazole Derivatives | 2,4-disubstituted thiazoles containing 4-(3,4,5-trimethoxyphenyl) moiety | N/A | 2.00 - 2.96 | Not Specified | Cys241 | [10] |
| Alternative: Combretastatins | Combretastatin A-4 (natural product) | N/A | 2.96 | Not Specified | Cys241, Leu248, Ala250, Leu255 | [10][11] |
| Alternative: Oxadiazoles | 1,3,4-oxadiazole derivatives | N/A | 0.00795 - 0.00981 | Not Specified | Not Specified | [12] |
Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and selective COX-2 inhibitors are important anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Thiazole-containing compounds have been investigated as potential COX inhibitors.[13][14][15]
| Compound Class | Representative Compound/Derivative | Selectivity Index (COX-1/COX-2) | IC50 (µM) - COX-2 | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Thiazole Derivatives | 2-(trimethoxyphenyl)-thiazoles | 9.24 | 24.12 | Not Specified | Arg120, Tyr355, Ser530 | [13][16][17] |
| Thiazole Carboxamides | Methoxyphenyl thiazole carboxamides | 3.67 | Varies (reported as % inhibition) | Not Specified | Not Specified | [14] |
| Thiazole Carboxamides | 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxamides | 2.77 | 1.83 | Not Specified | Not Specified | [18][19] |
| Alternative: Coxibs | Celecoxib (approved drug) | High | Varies | -10.0 (approx.) | Arg513, Phe518, Val523 | [20] |
| Alternative: Natural Products | Canniprene | Not Specified | Not Specified | -10.587 | Not Specified | [20] |
Experimental Protocols for In Silico Docking
The following provides a generalized yet detailed methodology for performing in silico protein-ligand docking studies, based on commonly used software such as AutoDock and Molecular Operating Environment (MOE).[21][22][23][24]
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Pre-processing:
-
Define the Binding Site:
-
Identify the active site of the protein. This can be based on the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Define a grid box that encompasses the entire binding pocket. The size and center of the grid box are crucial parameters.[26]
-
-
File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock/Vina).[25]
Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound and any alternative compounds can be drawn using chemical drawing software (e.g., ChemDraw) or obtained from databases like PubChem.
-
3D Conversion and Optimization:
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.
-
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Save the prepared ligand(s) in the required format (e.g., PDBQT for AutoDock/Vina or MDB/SD for MOE).
Molecular Docking Simulation
-
Select Docking Algorithm: Choose an appropriate search algorithm. The Lamarckian Genetic Algorithm is a commonly used and effective algorithm in AutoDock.[22]
-
Set Docking Parameters:
-
Specify the number of docking runs (e.g., 50-100) to ensure a thorough search of the conformational space.
-
Define other parameters such as population size, maximum number of evaluations, and crossover rate for genetic algorithms.
-
-
Run the Docking Simulation: Execute the docking calculation. The software will explore different conformations of the ligand within the defined binding site and score them based on a scoring function.
Analysis of Results
-
Examine Binding Poses: Visualize the docked poses of the ligand within the protein's active site. The lowest energy conformation is typically considered the most probable binding mode.
-
Analyze Binding Interactions: Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein.
-
Evaluate Scoring Functions: The docking score (e.g., binding energy in kcal/mol) provides an estimation of the binding affinity. Lower scores generally indicate a more favorable binding.
-
Clustering and RMSD Analysis: Group similar binding poses into clusters based on their root-mean-square deviation (RMSD) to understand the dominant binding modes.
Visualizations
The following diagrams illustrate the typical workflow for in silico docking and a relevant biological pathway.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: The role of tubulin in cell division and its inhibition by thiazole derivatives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ijpcat.com [ijpcat.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors | MDPI [mdpi.com]
- 5. als-journal.com [als-journal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock - Omics tutorials [omicstutorials.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Protein-ligand Docking Using MOE [protocols.io]
- 25. scribd.com [scribd.com]
- 26. dasher.wustl.edu [dasher.wustl.edu]
A Comparative Analysis of the Biological Activities of 2-Benzyl-Thiazole Esters and Amides
For Immediate Release
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. Among its numerous derivatives, 2-benzyl-thiazole esters and amides have emerged as promising candidates for anticancer and antimicrobial applications. This guide provides a comprehensive comparison of the biological activities of these two classes of compounds, supported by experimental data, detailed protocols, and an exploration of their mechanisms of action.
At a Glance: Anticancer Activity
The cytotoxic potential of 2-benzyl-thiazole esters and amides has been evaluated against various cancer cell lines. While direct comparative studies are limited, available data suggests that both classes of compounds exhibit notable anticancer activity. The following table summarizes the inhibitory concentrations (IC50) of representative compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Amide | 2-(benzylamino)-N-(thiazol-2-yl)acetamide | Not Specified | >30 | N/A |
| Amide | N-(5-benzylthiazol-2-yl)-2-(heteryl-5-ylsulfanyl)-acetamides | Not Specified | Not Specified | [1] |
| Amide | 2-Arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole | U-937 | 5.7 - 12.2 | [2] |
| Amide | 2-Arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole | SK-MEL-1 | 5.7 - 12.2 | [2] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison.
At a Glance: Antimicrobial Activity
Both 2-benzyl-thiazole esters and amides have demonstrated efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Amide | 2-amino-N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | N/A |
| Amide | 2-amino-N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 | N/A |
| Amide | Heteroaryl(aryl) thiazole derivatives | E. coli | 230-700 | [3] |
| Amide | Heteroaryl(aryl) thiazole derivatives | Candida albicans | 60-470 | [3] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison.
Delving Deeper: Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized in vitro assays.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-benzyl-thiazole ester or amide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The 2-benzyl-thiazole ester or amide is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Unraveling the Mechanism: Signaling Pathways
The anticancer activity of many thiazole derivatives is attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. One such key pathway is the PI3K/Akt/mTOR pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 2-benzyl-thiazole derivatives.
The antimicrobial mechanism of action for thiazole derivatives can vary but often involves the disruption of essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of enzymes crucial for bacterial cell wall synthesis or interference with microbial DNA replication.[1]
Visualizing the Research Workflow
The discovery and evaluation of novel bioactive compounds follow a structured experimental workflow.
Caption: A generalized experimental workflow for the screening and evaluation of 2-benzyl-thiazole derivatives.
Conclusion
Both 2-benzyl-thiazole esters and amides represent promising scaffolds in the quest for new anticancer and antimicrobial agents. While the available data does not allow for a definitive declaration of superiority of one class over the other, it is evident that subtle structural modifications can significantly impact biological activity. Further research involving direct comparative studies of a wider range of ester and amide derivatives is warranted to elucidate clear structure-activity relationships. A deeper understanding of their mechanisms of action will be pivotal in guiding the rational design of more potent and selective therapeutic candidates. The exploration of their potential as dual inhibitors of pathways like PI3K/mTOR holds significant promise for future drug development endeavors.[4][5]
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Thiazole Derivatives and Standard Anticancer Drugs
An objective comparison of the in vitro cytotoxic performance of thiazole-based compounds with established anticancer agents.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various thiazole derivatives and standard anticancer drugs against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Standard Drug | IC50 (µM) |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | Breast Cancer | 3.92 (µg/mL) | Cisplatin | Not specified |
| HeLa | Cervical Cancer | 11.4 (µg/mL) | Oxaliplatin | Not specified | |
| Thiazole Derivative 4c | MCF-7 | Breast Cancer | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | Liver Cancer | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole Derivative 4a | MCF-7 | Breast Cancer | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | Liver Cancer | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole-amino acid hybrid 5a | A549 | Lung Cancer | Not specified | 5-Fluorouracil | 3.49 ± 0.25 |
| HeLa | Cervical Cancer | Not specified | 5-Fluorouracil | 7.59 ± 0.29 | |
| MCF-7 | Breast Cancer | Not specified | 5-Fluorouracil | 8.74 ± 0.26 | |
| Thiazole-amino acid hybrid 5f | A549 | Lung Cancer | Not specified | 5-Fluorouracil | 3.49 ± 0.25 |
| HeLa | Cervical Cancer | Not specified | 5-Fluorouracil | 7.59 ± 0.29 | |
| MCF-7 | Breast Cancer | Not specified | 5-Fluorouracil | 8.74 ± 0.26 | |
| 2-amino-4-phenylthiazole | MCF-7 | Breast Cancer | 80.13 (24h) µg/mL | Not specified | Not specified |
| AGS | Gastric Cancer | 75.03 (24h) µg/mL | Not specified | Not specified |
Note: The data is compiled from multiple studies and direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following is a generalized experimental protocol for the MTT assay, a common colorimetric method used to assess cell viability and cytotoxicity, based on the methodologies described in the cited literature.[1]
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5,000 to 10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiazole derivatives) and a standard anticancer drug for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for a few hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of an in vitro cytotoxicity assay.
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
Potential Signaling Pathway
Thiazole derivatives have been reported to induce apoptosis in cancer cells. The diagram below illustrates a simplified, generalized apoptotic signaling pathway that may be activated by cytotoxic agents.
Caption: A simplified overview of major apoptotic signaling pathways.
References
Unveiling the Cross-Reactivity Profile of 2-benzyl-1,3-thiazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-benzyl-1,3-thiazole-4-carboxylic acid within the context of inflammatory pathways. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide leverages data from structurally similar thiazole derivatives to provide a predictive comparison against established anti-inflammatory agents. The primary focus is on the arachidonic acid cascade, a critical pathway in inflammation involving the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Introduction to this compound and Inflammatory Pathways
The thiazole moiety is a core structure in many biologically active compounds, with derivatives exhibiting a range of activities, including anti-inflammatory properties.[1][2] Structurally, this compound belongs to this class of compounds. The benzyl group at the 2-position and the carboxylic acid at the 4-position are key features that can influence its biological activity.
Inflammation is a complex biological response, and the metabolism of arachidonic acid is a key driver of this process. Arachidonic acid is converted into pro-inflammatory mediators, such as prostaglandins and leukotrienes, by the actions of COX and LOX enzymes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. However, the cross-reactivity of a compound with different enzyme isoforms (e.g., COX-1 vs. COX-2) or related pathways (e.g., LOX) is a critical factor in its overall pharmacological profile and potential side effects.
Comparative Cross-Reactivity Data
For the purpose of this comparative guide, we will present data for a closely related series of 2-(methoxyphenyl)thiazole-4-carboxamide derivatives as a surrogate for this compound to illustrate its potential cross-reactivity profile. This is compared against well-characterized NSAIDs: Celecoxib (a selective COX-2 inhibitor), Ibuprofen (a non-selective COX inhibitor), and Licofelone (a dual COX/LOX inhibitor).
Table 1: Comparative in vitro Inhibitory Activity (IC50, µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(4-methoxyphenyl)-N-phenylthiazole-4-carboxamide (Surrogate for target compound) [3] | 2.65 | 0.958 | Data not available | 2.77 |
| Celecoxib [4] | >100 | 0.08 | Data not available | >1250 |
| Ibuprofen | ~15 | ~35 | Data not available | ~0.43 |
| Licofelone [5] | Data not available | Data not available | Data not available | Dual Inhibitor |
Disclaimer: The data for the surrogate compound is based on a structurally similar series and should be interpreted as a potential indicator of activity, not as experimentally verified data for this compound.
Signaling Pathway and Experimental Workflow
To understand the context of this cross-reactivity, it is essential to visualize the arachidonic acid signaling pathway and the general workflow for assessing enzyme inhibition.
Caption: Arachidonic Acid Signaling Pathway.
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a test compound against COX and LOX enzymes.
References
- 1. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dual Cyclooxygenase/5-Lipoxygenase Inhibitor Licofelone Attenuates P-Glycoprotein-Mediated Drug Resistance in the Injured Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Benzyl-1,3-thiazole-4-carboxylic Acid: A Step-by-Step Guide
The following protocol provides essential safety and logistical information for the proper disposal of 2-Benzyl-1,3-thiazole-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound and its structural analogs are chemical compounds that require careful handling. The primary hazards associated with these types of compounds include irritation to the skin and eyes, and potential respiratory tract irritation. Some related compounds are also harmful if swallowed.[1] Always consult the specific Safety Data Sheet (SDS) for the exact compound in use.
Hazard Summary of Structurally Similar Thiazole Carboxylic Acids
| Hazard Statement | Classification | Precautionary Measures |
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| H315 | Causes skin irritation | Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2] |
| H319 | Causes serious eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| H335 | May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2] |
| Environmental Precautions | Do not let product enter drains, other waterways, or soil.[1][2] | Prevent further leakage or spillage if safe to do so. |
Disposal Protocol for this compound
This step-by-step procedure outlines the approved method for the disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1][2]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]
-
Ventilation: All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Dispose of any items that have come into direct contact with the chemical, such as weighing paper, gloves, and pipette tips, in the same designated solid hazardous waste container.
-
-
Empty Containers:
-
The first rinse of a container that held this compound should be collected as hazardous waste.[4] Subsequent rinses with a suitable solvent (e.g., acetone, ethanol) should also be collected in a designated liquid hazardous waste container.
-
Once thoroughly rinsed and air-dried under a fume hood, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[4]
-
3. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
List all components and their approximate percentages if it is a mixed waste stream.[4]
-
Keep the waste container tightly closed except when adding waste.[1][2][4]
-
Store the container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[4]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1][2][4]
-
The ultimate disposal method will be determined by a licensed waste disposal facility, often involving high-temperature incineration.[1][2][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Benzyl-1,3-thiazole-4-carboxylic Acid
This guide provides immediate safety, handling, and disposal protocols for 2-Benzyl-1,3-thiazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety data for similar thiazole derivatives to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2]
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when a splash risk exists.[2][3] | Thiazole derivatives can cause serious eye irritation.[2][4] Goggles provide direct protection, while a face shield offers a broader barrier.[2] |
| Hand Protection | Disposable, powder-free nitrile gloves.[2][5] For prolonged contact or splash risk, consider double-gloving or thicker, chemical-resistant gloves.[2] | Nitrile gloves offer good short-term protection against a range of chemicals.[2] Powder-free gloves are recommended to avoid contamination of the work area.[5] |
| Body Protection | A disposable, polyethylene-coated polypropylene gown or other laminate material resistant to chemical permeation.[3] A chemical-resistant apron is also advised.[2] | Protects against skin contact and prevents contamination of personal clothing.[2][4] Cloth lab coats are not suitable for handling hazardous products.[3] |
| Respiratory Protection | An N-95 or N-100 particle mask may be sufficient for operations that generate dust. For large spills or significant aerosol generation, a chemical cartridge-type respirator is required.[5] All respirator use requires proper fit-testing and training. | Thiazole compounds may cause respiratory irritation.[4][6] Respiratory protection is crucial when engineering controls cannot maintain exposure below safe limits. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[2] | Protects feet from spills and falling objects.[2] |
Experimental Protocols: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1][4]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1][4]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][6] Contaminated clothing should be removed immediately and washed before reuse.[1][6]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[1][4][6]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[1][4][6]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[1]
Emergency Procedures
| Emergency | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4][6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Get medical advice if skin irritation occurs.[4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][4][6] Call a poison center or doctor if you feel unwell.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4][6] Call a poison center or doctor if you feel unwell.[4][6] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Segregation: Do not mix with other waste streams.[2]
-
Container: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[2]
Container Disposal:
-
Handle uncleaned, empty containers as you would the product itself.[2]
Regulatory Compliance:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2][7] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2]
Workflow for Handling and Disposal
Caption: Workflow for handling this compound.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
